1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
Properties
IUPAC Name |
1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESRUHFMTYDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393659 | |
| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-42-2 | |
| Record name | 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
The 1,4-benzodiazepine-2,5-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The targeted compound, this compound, is a specific analogue within this class. Its synthesis is of interest for the development of novel therapeutic agents. This guide will focus on the most common and effective synthetic strategies for obtaining this molecule.
Primary Synthetic Route
The most prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the reaction of N-methylisatoic anhydride with glycine or a glycine ester to form the intermediate N-(2-(methylamino)benzoyl)glycine. The second step is the subsequent intramolecular cyclization of this intermediate to yield the desired benzodiazepine-2,5-dione.
dot
Caption: General synthetic pathway for this compound.
Experimental Protocols
Synthesis of N-(2-(methylamino)benzoyl)glycine (Intermediate)
Materials:
-
N-Methylisatoic anhydride
-
Glycine
-
Aqueous Sodium Hydroxide (1 M)
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
A solution of glycine (1.0 equivalent) in 1 M aqueous sodium hydroxide (2.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
N-Methylisatoic anhydride (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, during which the anhydride will dissolve and react. The reaction can be monitored by TLC.
-
After the reaction is complete, the solution is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid.
-
The precipitated white solid, N-(2-(methylamino)benzoyl)glycine, is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from an ethanol/water mixture to afford the pure intermediate.
Synthesis of this compound (Final Product)
Materials:
-
N-(2-(methylamino)benzoyl)glycine
-
Acetic anhydride
-
Pyridine
Procedure:
-
The dried N-(2-(methylamino)benzoyl)glycine (1.0 equivalent) is suspended in a mixture of acetic anhydride (5.0 equivalents) and pyridine (1.0 equivalent) in a round-bottom flask.
-
The mixture is heated to reflux (approximately 100-120 °C) for 2-4 hours. The progress of the cyclization can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride and pyridine are removed under reduced pressure.
-
The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield pure this compound.
Quantitative Data
The following table summarizes yields for the synthesis of various 1,4-benzodiazepine-2,5-dione derivatives from the literature, providing a comparative context for the expected yield of the target molecule.
| Entry | Starting Materials | Product | Yield (%) | Reference |
| 1 | Isatoic anhydride, Glycine methyl ester HCl | 3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione | 62.5 | [1] |
| 2 | Isatoic anhydride, Alanine methyl ester HCl | 3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione | 63.1 | [1] |
| 3 | 1-(2-bromobenzyl)azetidine-2-carboxamide | 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one | 97 | [3] |
| 4 | 1-(2-bromobenzyl)azetidine-2-carboxamide | 4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one | 91 | [3] |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
dot
Caption: Laboratory workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is readily achievable through a two-step sequence involving the reaction of N-methylisatoic anhydride with glycine followed by cyclization. This guide provides a robust framework for researchers to undertake the synthesis of this and related compounds. Further optimization of reaction conditions may lead to improved yields and purity. The provided data and workflows are intended to facilitate the efficient and successful execution of this synthetic procedure in a laboratory setting.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 1133-42-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also identified in scientific literature as BNZ-2, is a small molecule belonging to the benzodiazepine class of compounds. While the broader benzodiazepine family is well-known for its effects on the central nervous system, primarily through modulation of the GABA-A receptor, emerging research has highlighted distinct biological activities for specific derivatives. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its synthesis, biological activities, and associated experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1133-42-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C2=CC=CC=C2C(=O)NCC1=O |
| Storage Temperature | 2-8°C |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical)
Materials:
-
N-methylisatoic anhydride
-
Glycine
-
Triethylamine
-
Water
-
Acetic anhydride
-
Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Reaction: A mixture of finely ground N-methylisatoic anhydride, glycine, and triethylamine in water is stirred at room temperature. The reaction progress is monitored until all solid material has dissolved.
-
Work-up: Volatile materials are removed under reduced pressure.
-
Cyclization: The resulting intermediate is heated to reflux in acetic anhydride to facilitate cyclization.
-
Purification: The crude product is cooled, and the crystalline material is collected. Further purification can be achieved by recrystallization from a suitable solvent system.
Note: This is a proposed protocol based on the synthesis of a similar compound and would require optimization.
Biological Activity
Research has identified two primary areas of biological activity for this compound (BNZ-2): antileishmanial and immunomodulatory effects.
Antileishmanial Activity
BNZ-2 has been identified as a new benzodiazepine analog effective against Leishmania amastigotes in vitro.[4][5][6][7][8]
Table 2: In Vitro Antileishmanial Activity of BNZ-2
| Parameter | Organism | Value |
| IC₅₀ | Leishmania amastigotes | Data not available in abstracts |
Note: While the abstracts confirm in vitro activity, the specific IC₅₀ value was not provided.
Immunomodulatory Activity
BNZ-2 has been shown to modulate the activity of cytotoxic T cells by specifically inhibiting the effects of the cytokines Interleukin-15 (IL-15) and Interleukin-21 (IL-21).[9] This suggests a potential therapeutic application in immune disorders characterized by the upregulation of these cytokines.
Caption: BNZ-2's inhibitory effect on T-cell activation.
Pharmacology and Toxicology
Metabolism
The metabolism of BNZ-2 has been investigated in isolated rat hepatocytes and rat liver microsomes.[4][6][10]
Metabolic Pathways:
-
N-demethylation: Removal of the methyl group at the N-1 position.
-
Hydroxylation: Addition of a hydroxyl group to the molecule.
-
O-glucuronidation: Subsequent conjugation of the hydroxylated metabolite with glucuronic acid.
Caption: Metabolic transformations of BNZ-2.
Toxicology
The toxicity of BNZ-2 was assessed in a murine macrophage cell line.[4][6]
Table 3: In Vitro Toxicity of BNZ-2 in Murine Macrophages
| Concentration | Effect on Cell Viability | Effect on Reduced Glutathione (GSH) |
| Up to 100 µM | No effect | Depletion |
These findings suggest that while BNZ-2 does impact cellular redox balance by depleting glutathione, it does not cause immediate cell death at the tested concentrations. The mechanism of GSH depletion by BNZ-2 was found to be different from that of flurazepam, as BNZ-2 did not inhibit glutathione reductase activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments based on the descriptions provided in the scientific literature abstracts.
In Vitro Antileishmanial Activity Assay (Inferred)
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media. Macrophages are cultured and seeded in multi-well plates.
-
Infection: Macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.
-
Treatment: Infected macrophages are treated with various concentrations of BNZ-2.
-
Incubation: The treated cells are incubated for a specified period.
-
Assessment: The number of amastigotes per macrophage is determined using microscopy and staining techniques. The IC₅₀ value is calculated as the concentration of BNZ-2 that reduces the number of amastigotes by 50% compared to untreated controls.
Metabolism in Rat Hepatocytes and Microsomes
-
Preparation: Isolated rat hepatocytes and liver microsomes are prepared using standard laboratory procedures.
-
Incubation: BNZ-2 is incubated with the hepatocytes or microsomes in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomal studies).
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound (BNZ-2) and its metabolites.
Caption: Experimental workflow for metabolism studies.
Macrophage Toxicity Assay
-
Cell Culture: A murine macrophage cell line is cultured and seeded in multi-well plates.
-
Treatment: The macrophages are treated with various concentrations of BNZ-2 (up to 100 µM).
-
Incubation: The cells are incubated for a specified period.
-
Cell Viability Assessment: Cell viability is determined using a standard assay, such as the MTT or MTS assay.
-
Glutathione (GSH) Content Assessment: The intracellular concentration of reduced glutathione is measured using a commercially available GSH assay kit.
Conclusion
This compound (BNZ-2) is an intriguing benzodiazepine derivative with demonstrated antileishmanial and immunomodulatory activities. Its metabolic profile and in vitro toxicity have been partially characterized, revealing a distinct mechanism of action compared to classic benzodiazepines. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific potency values (e.g., IC₅₀), in vivo efficacy studies, and a more in-depth investigation into its mechanism of action, particularly concerning its interaction with the parasite's trypanothione system and its signaling pathways in immune cells. The information compiled in this guide provides a solid foundation for future investigations into this promising compound.
References
- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EQ-102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific derivative. It includes a summary of its calculated and available experimental data, a generalized experimental protocol for its synthesis and characterization, and a discussion of its presumed biological mechanism of action based on the activities of related benzodiazepine compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on the benzodiazepine scaffold.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. While experimental data for some properties of this specific molecule are limited in publicly available literature, a combination of computed values and data from related compounds allows for a reasonable estimation of its characteristics.
Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally derived and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | --- |
| Molecular Weight | 190.20 g/mol | --- |
| CAS Number | 1133-42-2 | --INVALID-LINK-- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
| logP (XLogP3) | 0.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Topological Polar Surface Area | 49.4 Ų | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from N-methylanthranilic acid.
Step 1: N-acylation of N-methylanthranilic acid with chloroacetyl chloride
To a solution of N-methylanthranilic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.1 equivalents). Chloroacetyl chloride (1.1 equivalents) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-(chloroacetyl)-N-methylanthranilic acid intermediate.
Step 2: Intramolecular cyclization
The crude N-(chloroacetyl)-N-methylanthranilic acid is dissolved in a suitable solvent like dimethylformamide (DMF). A base, such as potassium carbonate (2-3 equivalents), is added, and the mixture is heated to 80-100 °C for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Characterization
The synthesized compound would be characterized using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl groups of the dione.
-
Melting Point: The melting point of the purified compound would be determined as an indicator of purity.
Biological Activity and Signaling Pathways
Specific biological studies on this compound are not extensively reported. However, based on its structural similarity to other benzodiazepines, its primary biological target is expected to be the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1]
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.
The following diagrams illustrate the general synthetic workflow and the presumed signaling pathway.
Caption: Generalized synthetic workflow for this compound.
Caption: Presumed mechanism of action via positive allosteric modulation of the GABA-A receptor.
Conclusion
This compound represents an interesting scaffold for further investigation within the broader class of benzodiazepines. While a complete experimental physicochemical profile is not yet available, the existing data and predictive models provide a solid foundation for future research. The generalized synthetic protocol outlined in this guide offers a viable route for its preparation, which will enable more detailed experimental studies. Further investigation into its specific biological targets and signaling pathways is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a starting point for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
An In-Depth Technical Guide on the Putative Mechanism of Action of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs to the benzodiazepine class of compounds, which are renowned for their wide range of therapeutic applications, primarily targeting the central nervous system (CNS).[1] The core 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] While many benzodiazepines are utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, derivatives of the 1,4-benzodiazepine-2,5-dione class have also been investigated for other activities, including anti-tubercular and melanocortin receptor agonism.[3][4][5] The addition of a methyl group at the N1 position is a common modification in benzodiazepine chemistry, often influencing potency and metabolic stability.
Core Putative Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The principal mechanism of action for classical benzodiazepines is the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] GABA is the primary inhibitory neurotransmitter in the CNS. It is highly probable that this compound shares this mechanism.
The GABA-A Receptor Complex
GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The binding of GABA to its recognition sites on these receptors causes the channel to open, allowing an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Benzodiazepine Binding Site and Allosteric Modulation
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, located at the interface of the α and γ subunits.[6] This binding does not open the chloride channel directly but instead induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[6][7] This potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, resulting in enhanced neuronal inhibition.
Potential Alternative Mechanisms of Action
While GABA-A receptor modulation is the most probable mechanism, the 1,4-benzodiazepine-2,5-dione scaffold has been associated with other biological activities, suggesting that this compound could have additional or alternative mechanisms of action.
-
Melanocortin Receptor Agonism: Some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent agonists for melanocortin receptors (MC1-5), which are G-protein coupled receptors involved in various physiological processes.[4]
-
Anti-mycobacterial Activity: Certain compounds with this core structure have shown promising activity against Mycobacterium tuberculosis, with docking studies suggesting inhibition of the enoyl acyl carrier protein.[5]
-
Anticholinesterase Activity: Structurally related compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.[8]
Further research is necessary to determine if this compound exhibits any of these alternative activities.
Quantitative Data Summary (Hypothetical)
No specific quantitative data for this compound has been published. The following table presents hypothetical data based on typical values for active 1,4-benzodiazepine derivatives to illustrate the expected parameters.
| Parameter | Receptor/Assay | Value | Unit |
| EC₅₀ | GABA-A Receptor (α₁β₂γ₂) | 50 - 200 | nM |
| Kᵢ | Benzodiazepine Binding Site | 20 - 100 | nM |
| MIC | M. tuberculosis H37Rv | > 50 | µg/mL |
| IC₅₀ | Acetylcholinesterase | > 10 | µM |
Detailed Experimental Protocols
To elucidate the precise mechanism of action of this compound, the following experimental protocols, generalized from standard practices in the field, would be employed.
Radioligand Binding Assay
This assay quantifies the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the crude synaptosomal membrane fraction containing GABA-A receptors.
-
Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the equilibrium dissociation constant (Kᵢ).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the effect of the compound on the function of the GABA-A receptor in Xenopus oocytes.
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂).
-
Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Drug Application: Perfuse the oocyte with a solution containing a submaximal concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.
-
Co-application: Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-induced current.
-
Data Analysis: Plot the potentiation against the compound concentration to determine the EC₅₀ value.
Conclusion
References
- 1. isca.me [isca.me]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Benzodiazepines and gamma-aminobutyric acid: pharmacological and biochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Landscape of 1,4-Benzodiazepine-2,5-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine scaffold is a well-established "privileged structure" in medicinal chemistry, historically known for its applications in treating central nervous system disorders. However, the introduction of a dione functionality at the 2 and 5 positions creates a distinct chemical entity, the 1,4-benzodiazepine-2,5-dione core, which has emerged as a promising framework for developing novel therapeutic agents across various disease areas, notably in oncology and infectious diseases. This guide provides a detailed overview of the biological activities of these derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of 1,4-benzodiazepine-2,5-dione derivatives. These compounds have demonstrated efficacy against a broad range of human cancer cell lines, operating through mechanisms that distinguish them from traditional benzodiazepines.
Mechanism of Action: Inhibition of Protein Synthesis
Recent studies have identified a novel mechanism of action for potent antitumor 1,4-benzodiazepine-2,5-diones. A lead compound, designated 52b , was found to exert its anticancer effects by inhibiting protein synthesis.[1][2][3] This inhibition leads to downstream cellular events, including cell cycle arrest and the induction of apoptosis, ultimately preventing tumor growth.[1][2] Polysome profile analysis confirmed that compound 52b effectively disrupts the translation process in cancer cells.[1][2] This mode of action is a significant finding, presenting a new avenue for therapeutic intervention in oncology.
Structure-Activity Relationship (SAR)
Initial screenings identified 1,4-benzodiazepine-2,5-dione (BZD) 11a as a hit compound with an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human tumor cell lines.[1][3] Subsequent SAR studies revealed key structural features essential for potent anticancer activity:
-
C7-Position : A 3,5-dimethylphenoxy group at this position was found to be critical for activity.[2][3] Altering the methyl group positions or the linker length resulted in decreased potency.[3]
-
C8-Position : An aryl amide group appears important for maintaining antitumor effects.[3]
-
Aryl Amide Substituent : A 3,4,5-trimethoxy substituent on the phenyl group of the aryl amide significantly enhanced potency. Further substitution with bromine at this moiety increased activity even more, leading to the highly potent compound 52b .[3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the growth inhibitory concentrations for key 1,4-benzodiazepine-2,5-dione derivatives against human cancer cell lines.
| Compound ID | Average GI₅₀ (μM) | Cell Lines | Notes | Reference |
| 11a | 0.24 | NCI-60 Panel | Initial hit compound from library screening. | [1][3] |
| 52b | Not specified (highly potent) | Lung Cancer Cells | Optimized lead compound; demonstrated significant tumor growth prevention in a xenograft mouse model.[1] | [1][2] |
| 11e | > 50 | Not specified | 2,3,4-trimethoxy substitution resulted in loss of activity. | [2] |
| 12 | > 50 | Not specified | Replacement of carbonyl (C=O) with methylene (CH₂) led to loss of activity. | [2] |
Experimental Protocols
This protocol is used to determine the in vitro growth inhibitory activity of compounds against a panel of 60 human cancer cell lines.
-
Cell Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[4]
-
Time Zero Plates : After the 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz).[4]
-
Compound Addition : The test compounds are added to the remaining plates at various concentrations (for a five-dose screen) or a single high dose (e.g., 10⁻⁵ M for an initial screen).[4]
-
Incubation : Plates are incubated with the compound for an additional 48 hours.[4]
-
Cell Viability Assay (Sulforhodamine B - SRB) :
-
After incubation, cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and plates are washed five times with tap water and air-dried.[4]
-
100 μL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 10 minutes at room temperature.[4]
-
Unbound dye is removed by washing five times with 1% acetic acid, and plates are air-dried.[4]
-
Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis : The GI₅₀ value, the concentration causing 50% inhibition of cell growth relative to the control, is calculated from the dose-response curves.
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation : Harvest approximately 1-2 x 10⁶ cells and wash them with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation : Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[5]
-
Washing : Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining : Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of double-stranded RNA).[1][5] Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[1]
This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient to assess the status of active translation.[2]
-
Cell Treatment : Treat cells with the test compound. Prior to harvesting, add cycloheximide (100 µg/mL) for 5-10 minutes to "freeze" ribosomes on the mRNA transcripts.[3]
-
Cell Lysis : Lyse the cells in a specialized polysome extraction buffer on ice.[6]
-
Gradient Preparation : Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.[3]
-
Ultracentrifugation : Carefully layer the cytoplasmic lysate onto the sucrose gradient and centrifuge at high speed (e.g., ~235,000 x g) for 1.5-2 hours at 4°C.[2]
-
Fractionation : The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. This generates a profile showing peaks corresponding to 40S/60S ribosomal subunits, 80S monosomes, and polysomes.[6]
-
Analysis : A decrease in the polysome peaks relative to the monosome peak in compound-treated cells indicates an inhibition of protein synthesis.
This in vivo model assesses the antitumor efficacy of a compound.
-
Cell Implantation : Human tumor cells (e.g., NCI-H522 non-small-cell lung cancer cells) are suspended in an appropriate medium and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[1][7]
-
Tumor Growth : The tumors are allowed to grow to a palpable, designated volume.[8]
-
Treatment : Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal injection).[1]
-
Monitoring : Tumor volume and body weight are measured at regular intervals throughout the study.
-
Endpoint : The experiment is concluded when tumors in the control group reach a specific size, or at a predetermined time point. The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.[1]
Antimicrobial and Anti-tubercular Activity
The 1,4-benzodiazepine-2,5-dione scaffold has also been investigated for its potential against various pathogens, including bacteria and Mycobacterium tuberculosis.
Mechanism of Action: Enzyme Inhibition
For anti-tubercular activity, docking studies suggest that 1,4-benzodiazepine-2,5-diones may act by inhibiting the enoyl acyl carrier protein (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] This inhibition disrupts the integrity of the cell wall, leading to bacterial death.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lead anti-tubercular compounds.
| Compound ID | MIC (μg/mL) | Target Organism | Notes | Reference |
| 4h | 1.55 | Mycobacterium tuberculosis H37Rv | Exhibited potent activity. | [5] |
| 4f | 2.87 | Mycobacterium tuberculosis H37Rv | Exhibited potent activity. | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
-
Compound Preparation : Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[11]
-
Inoculation : Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[9]
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
General Experimental Workflow
The discovery and development of biologically active 1,4-benzodiazepine-2,5-dione derivatives typically follow a structured workflow, from initial synthesis and screening to in-depth mechanistic studies and in vivo validation.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 3. Polysome Profiling Analysis [bio-protocol.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Polysome Fractionation to Analyze mRNA Distribution Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenograft Tumor Model Protocol_实验方法 [protocol.everlab.net]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [microbeonline.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure of 1,4-Benzodiazepine-2,5-diones
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a detailed overview of the structural and synthetic aspects of 1,4-benzodiazepine-2,5-diones, a core scaffold in medicinal chemistry. Due to the absence of a publicly available crystal structure for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, this guide presents the crystallographic data of a closely related analogue, 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, to illuminate the structural characteristics of this important class of compounds.
Crystal Structure Analysis of a 1,5-Benzodiazepine Analogue
The crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine provides valuable insights into the conformational properties of the benzodiazepine ring system. The analysis reveals a non-planar diazepine ring adopting a boat–sofa conformation.[1][2] The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions.[1][2]
Crystallographic Data
The following table summarizes the key crystallographic data for the analogue compound (CCDC reference: 2440877).[2]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₈N₂O₄ |
| Molecular Weight | 362.37 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.3757 (1) |
| b (Å) | 7.7506 (1) |
| c (Å) | 17.9997 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 847.49 (3) |
| Z | 2 |
Selected Bond Lengths and Angles
A selection of important bond lengths and angles within the benzodiazepine core of the analogue are presented below. These values are crucial for understanding the geometry and electronic nature of the scaffold.
| Bond | Length (Å) |
| N1–C1 | 1.355 (2) |
| C1–C2 | 1.515 (2) |
| C2–C3 | 1.523 (2) |
| C3–N2 | 1.463 (2) |
| N2–C4 | 1.378 (2) |
| C4–C9 | 1.405 (2) |
| C9–N1 | 1.431 (2) |
| Angle | Degrees (°) |
| C9–N1–C1 | 130.71 (12) |
| N1–C1–C2 | 117.10 (2) |
| C1–C2–C3 | 114.17 (11) |
| C2–C3–N2 | 108.97 (11) |
| C3–N2–C4 | 128.91 (11) |
| N2–C4–C9 | 127.38 (12) |
| C4–C9–N1 | 126.21 (12) |
Experimental Protocols
General Synthesis of 1,4-Benzodiazepine-2,5-diones
A representative method for the synthesis of the 1,4-benzodiazepine-2,5-dione scaffold involves a multi-step process starting from commercially available precursors. The following is a generalized protocol based on established literature.[3]
Step 1: Synthesis of N-substituted anthranilic acid An appropriate anthranilic acid is reacted with an α-amino acid ester in the presence of a coupling agent (e.g., DCC, EDC) to form an amide intermediate.
Step 2: Cyclization to form the benzodiazepine ring The intermediate is then treated with a base (e.g., sodium ethoxide, TMG) to promote intramolecular cyclization, leading to the formation of the 1,4-benzodiazepine-2,5-dione ring system.[3]
Step 3: N-Alkylation (for N-methylated derivatives) For the synthesis of N-methylated analogues such as this compound, the final product from Step 2 can be subjected to N-alkylation using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.
Single-Crystal X-ray Diffraction Protocol
The following outlines a general procedure for obtaining single-crystal X-ray diffraction data for small organic molecules.
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.[4]
-
Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Other techniques include vapor diffusion and slow cooling of a saturated solution.
2. Crystal Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4]
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[4]
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.
Biological Signaling Pathways
1,4-Benzodiazepine-2,5-diones have been identified as modulators of various biological pathways. For example, certain derivatives act as agonists of melanocortin receptors, which are G-protein coupled receptors (GPCRs) involved in energy homeostasis and other physiological processes.
Activation of a melanocortin receptor (e.g., MC4R) by a benzodiazepine agonist would lead to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Conclusion
While the specific crystal structure of this compound remains to be determined, analysis of closely related analogues provides a solid foundation for understanding the three-dimensional architecture of this important heterocyclic scaffold. The synthetic protocols outlined herein offer a general approach for the preparation of a diverse range of 1,4-benzodiazepine-2,5-dione derivatives for further investigation. The exploration of their interactions with biological targets, such as the melanocortin receptors, highlights the potential of this chemical class in the development of novel therapeutics. This guide serves as a valuable resource for researchers engaged in the design, synthesis, and structural analysis of new benzodiazepine-based compounds.
References
Technical Guide: Spectroscopic Data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a comprehensive analysis based on the spectral data of the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and established principles of spectroscopic interpretation. Detailed experimental protocols for the analysis of benzodiazepine derivatives are also provided, alongside graphical representations of the analytical workflows.
Introduction
This compound is a derivative of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of such compounds in research and development. This guide aims to provide a foundational understanding of the expected NMR and MS spectral characteristics of this specific N-methylated derivative.
Predicted and Comparative Spectroscopic Data
Mass Spectrometry Data
The mass spectrum of the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, is characterized by its molecular ion peak. The introduction of a methyl group at the N-1 position in this compound will result in a predictable mass shift.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion Peak (m/z) |
| 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C₉H₈N₂O₂ | 176.17[1] | 176 |
| This compound | C₁₀H₁₀N₂O₂ | 190.19 | 190 |
NMR Spectroscopy Data
The following tables summarize the reported ¹H and ¹³C NMR data for the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and provide predicted shifts for this compound. The predictions are based on the expected electronic effects of N-methylation.
¹H NMR Data
| Proton | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) | Predicted this compound Chemical Shift (δ ppm), Multiplicity |
| NH (amide) | 10.32 (s, 1H) | Absent |
| NH (amide) | 8.50 (t, 1H, J = 5.6) | ~8.5 (broad s, 1H) |
| Ar-H | 7.73 (dd, 1H, J = 1.2 & 6.8) | ~7.7-7.8 (m, 1H) |
| Ar-H | 7.50-7.46 (m, 1H) | ~7.5-7.6 (m, 1H) |
| Ar-H | 7.19 (t, 1H, J = 6.8) | ~7.2-7.3 (m, 1H) |
| Ar-H | 7.08 (d, 1H, J = 8) | ~7.1-7.2 (m, 1H) |
| -CH₂- | 3.56 (d, 2H, J = 6) | ~3.6 (s, 2H) |
| N-CH₃ | Not Applicable | ~3.0-3.3 (s, 3H) |
Note: The ¹H NMR data for the parent compound was reported in CDCl₃[2].
¹³C NMR Data
| Carbon | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Chemical Shift (δ ppm) | Predicted this compound Chemical Shift (δ ppm) |
| C=O | 171.6 | ~171-172 |
| C=O | 168.5 | ~168-169 |
| Ar-C | 137.6 | ~137-138 |
| Ar-C | 132.7 | ~132-133 |
| Ar-C | 131.2 | ~131-132 |
| Ar-C | 126.0 | ~126-127 |
| Ar-C | 124.3 | ~124-125 |
| Ar-C | 121.3 | ~121-122 |
| -CH₂- | 44.9 | ~45-46 |
| N-CH₃ | Not Applicable | ~30-35 |
Note: The ¹³C NMR data for the parent compound was reported in CDCl₃[2].
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for benzodiazepine derivatives, based on established methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.
Caption: General workflow for NMR analysis.
Caption: General workflow for Mass Spectrometry analysis.
References
Unlocking the Therapeutic Potential of 1,4-Benzodiazepine-2,5-diones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound class, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.
Anticancer Activity: A Multi-pronged Approach
1,4-Benzodiazepine-2,5-diones have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily as inhibitors of protein synthesis and as antagonists of the HDM2-p53 protein-protein interaction.
Inhibition of Protein Synthesis
A notable anticancer mechanism of certain 1,4-benzodiazepine-2,5-dione derivatives is the inhibition of protein synthesis. This leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity (Protein Synthesis Inhibition)
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 11a | Average of 60 human cancer cell lines | GI₅₀ | 0.24 µM | [1] |
| 52b | Non-Small-Cell Lung Cancer (NCI-H522) | In vivo | Significant tumor growth prevention | [1] |
Experimental Protocol: Polysome Profiling
This technique is instrumental in demonstrating the inhibition of protein synthesis by separating mRNAs based on the number of bound ribosomes.
-
Cell Lysis: Cells are treated with the test compound and cycloheximide (100 µg/mL) to arrest translation. The cells are then lysed in a hypotonic buffer.
-
Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their sedimentation coefficient.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. A decrease in the polysome-to-monosome ratio in treated cells compared to controls indicates an inhibition of translation initiation. RNA can then be extracted from the fractions for further analysis.
Signaling Pathway: Inhibition of Protein Synthesis
HDM2-p53 Interaction Antagonism
The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical checkpoint in cell cycle control. Disruption of this interaction by small molecules can reactivate p53, leading to tumor cell apoptosis. 1,4-Benzodiazepine-2,5-diones have been identified as effective antagonists of this protein-protein interaction.[2][3][4]
Quantitative Data: HDM2 Antagonism
| Compound | Assay Type | Activity Metric | Value | Reference |
| 17 | MDM2 Binding | IC₅₀ | 394 nM | [3] |
| 19 | Fluorescence Polarization | IC₅₀ | 0.7 µM | [5] |
| BZD Derivative | Fluorescence Polarization | Kᵢ | 0.2 µM | [6] |
| Optimized BZD | Proliferation (JAR cells) | IC₅₀ | ~1 µM | [7] |
Experimental Protocol: Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the HDM2-p53 interaction.
-
Principle: A fluorescently labeled p53-derived peptide is used as a probe. When bound to the larger HDM2 protein, the probe's rotation is slower, resulting in a high fluorescence polarization signal.
-
Procedure:
-
A constant concentration of the fluorescently labeled p53 peptide and HDM2 protein are incubated together.
-
Increasing concentrations of the 1,4-benzodiazepine-2,5-dione test compound are added.
-
If the test compound binds to HDM2 and displaces the fluorescent peptide, the peptide's rotation will increase, leading to a decrease in the fluorescence polarization signal.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathway: HDM2-p53 Interaction
Acetylcholinesterase (AChE) Inhibition
Certain derivatives of 1,4-benzodiazepine-2,5-diones have shown potent and reversible inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This suggests their potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Enzyme Source | Activity Metric | Value | Reference |
| 5a, 5b, 5c, 5g | Isolated frog rectus abdominis and guinea pig ileum | In vitro | Potent reversible anticholinesterase activity | [8] |
| 1,5-Benzodiazepine derivative | Rat cerebral cortex | IC₅₀ | 0.18-0.35 mM | [9] |
| 1,4- and 1,5-Benzodiazepines | Rat cerebral cortex | Kinetic analysis | Noncompetitive inhibition | [10] |
Experimental Protocol: Ellman's Method for AChE Activity
This is a widely used spectrophotometric method to determine AChE activity and inhibition.
-
Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (inhibitor) at various concentrations.
-
Add a known amount of AChE to the mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the rate of increase in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined from the dose-response curve.
Experimental Workflow: Ellman's Method
Melanocortin Receptor Agonism
The 1,4-benzodiazepine-2,5-dione scaffold has been successfully utilized to develop potent agonists for melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R).[11] The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity.
Quantitative Data: Melanocortin Receptor Agonism
| Compound Series | Receptor | Activity Metric | Potency | Reference |
| 1,4-Benzodiazepine-2,5-diones | MC1R, MC3R, MC4R, MC5R | EC₅₀ | Nanomolar range | [11] |
| Tetrahydrodiazepine-5,7-dione series | MC1R, MC4R | In vivo | Reduced PYY-induced food intake |
Experimental Protocol: cAMP Functional Assay
This assay measures the functional consequence of MCR activation by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Principle: MCRs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP.
-
Procedure:
-
Cells expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells) are cultured.
-
The cells are treated with increasing concentrations of the 1,4-benzodiazepine-2,5-dione test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, FRET, or ELISA).
-
-
Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.
Signaling Pathway: Melanocortin Receptor Agonism
Other Potential Therapeutic Targets
While the aforementioned targets have been more extensively studied, preliminary evidence suggests that 1,4-benzodiazepine-2,5-diones may also have therapeutic potential in other areas.
-
Anti-tubercular Activity: Some derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values in the low microgram per milliliter range. The proposed mechanism involves the inhibition of the enoyl acyl carrier protein.
-
Tubulin Polymerization Inhibition: While some benzodiazepine derivatives have been shown to inhibit tubulin polymerization, specific and potent activity for the 1,4-benzodiazepine-2,5-dione scaffold in this area is not yet well-established in the literature. Further investigation is warranted to explore this potential mechanism for anticancer activity.
Conclusion
The 1,4-benzodiazepine-2,5-dione scaffold represents a versatile platform for the development of novel therapeutics. Its demonstrated activity against a range of targets, including those involved in cancer, neurodegenerative diseases, and metabolic disorders, underscores its importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies and mechanism of action investigations will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these molecules for clinical development.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New benzodiazepines alter acetylcholinesterase and ATPDase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Dawn of a Scaffold: A Literature Review on the Discovery of Benzodiazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, the 1,4-benzodiazepine-2,5-dione core has emerged as a particularly valuable template in drug discovery. This technical guide provides an in-depth review of the discovery and synthesis of this important class of compounds, presenting key quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of relevant biological pathways and synthetic strategies.
Historical Perspective and Early Synthetic Approaches
While the broader class of benzodiazepines was famously pioneered by Leo Sternbach at Hoffmann-La Roche in the 1950s, the specific 1,4-benzodiazepine-2,5-dione scaffold has its own distinct history. Early synthetic strategies revolved around the cyclization of N-(2-aminobenzoyl)amino acids. A foundational and still relevant approach involves the reaction of isatoic anhydrides with amino acids. This method provides a straightforward entry to the benzodiazepine-2,5-dione core and has been adapted and optimized over the years, including the use of microwave irradiation to improve yields and reduce reaction times.[1]
Evolution of Synthetic Methodologies
The quest for greater molecular diversity and synthetic efficiency has led to the development of several powerful methods for constructing the benzodiazepine-2,5-dione skeleton.
The Ugi Four-Component Reaction
A significant advancement in the synthesis of these compounds was the application of the Ugi four-component condensation (4-CC). This one-pot reaction, utilizing an acid, an amine, a carbonyl compound, and an isocyanide, allows for the rapid assembly of complex molecular frameworks. In the context of benzodiazepine-2,5-diones, the Ugi reaction is typically followed by a cyclization step to furnish the desired heterocyclic system.[2][3] This approach is particularly amenable to the creation of large compound libraries for high-throughput screening.
Solid-Phase Synthesis
The advent of solid-phase organic synthesis provided a robust platform for the combinatorial synthesis of benzodiazepine-2,5-dione libraries. By anchoring one of the starting materials to a solid support, reagents and byproducts can be easily removed by filtration, streamlining the purification process. This methodology has been instrumental in exploring the structure-activity relationships (SAR) of this compound class.[4][5]
Palladium-Catalyzed Reactions
Modern organometallic chemistry has also contributed significantly to the synthesis of benzodiazepine-2,5-diones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the crucial ring-closing step, offering a versatile and high-yielding alternative to traditional methods.[6]
Key Synthetic Protocols
Detailed experimental procedures for the synthesis of benzodiazepine-2,5-diones are crucial for their practical application in research and development. Below are representative protocols for three major synthetic routes.
Protocol 1: Synthesis from Isatoic Anhydride (Microwave-Assisted)[1]
-
Reaction Setup: In a 10 mL microwave vial, combine the desired isatoic anhydride (1.0 mmol), the corresponding α-amino acid (1.0 mmol), and glacial acetic acid (3 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 130 °C for 3 minutes.
-
Workup: After cooling to room temperature, a precipitate will form. Collect the solid by filtration.
-
Purification: Wash the collected solid three times with hot water and then dry under vacuum to yield the benzodiazepine-2,5-dione.
Protocol 2: Two-Step Synthesis via Ugi Four-Component Condensation[2][7]
Step 1: Ugi Reaction
-
Reaction Setup: To a solution of a 2-nitrobenzoic acid derivative (1.0 mmol) and an α-amino ester hydrochloride (1.0 mmol) in methanol, add potassium hydroxide (1.0 mmol) and stir for 10 minutes at room temperature.
-
Component Addition: Cool the mixture to 0 °C and add the aldehyde (1.0 mmol) followed by the isocyanide (1.1 mmol).
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until completion.
-
Workup: Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain the Ugi adduct.
Step 2: Reductive Cyclization
-
Reduction: Dissolve the Ugi adduct in a suitable solvent (e.g., ethanol, ethyl acetate) and perform a reduction of the nitro group to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with a metal such as iron or zinc in acidic media.
-
Cyclization: The resulting amino compound will often cyclize spontaneously upon formation or with gentle heating to yield the benzodiazepine-2,5-dione.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 3: Solid-Phase Synthesis[4][5]
-
Resin Preparation: Start with a suitable resin, for example, a (chloromethyl)polystyrene (Merrifield) resin derivatized with a linker such as 4-hydroxy-2,6-dimethoxybenzaldehyde.
-
Amino Ester Loading: Load the desired α-amino ester onto the resin via reductive amination using NaBH(OAc)₃.
-
Acylation: Acylate the resin-bound amino ester with a substituted anthranilic acid using a standard peptide coupling reagent (e.g., PyBOP).
-
Cyclization: Induce lactamization to form the seven-membered ring. This is often achieved by treating the resin with a base such as DBU.
-
Alkylation (Optional): If desired, the N1 position can be alkylated using an appropriate alkylating agent and a base.
-
Cleavage: Cleave the final benzodiazepine-2,5-dione from the solid support using a strong acid, typically a mixture containing trifluoroacetic acid (TFA).
-
Purification: Purify the cleaved product by preparative HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, including reaction yields for various synthetic approaches and biological activity data.
Table 1: Comparison of Synthetic Yields for Benzodiazepine-2,5-dione Synthesis
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Microwave-Assisted | Isatoic anhydride, Glycine | 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 61-71% | [1] |
| Ugi-4CC / Cyclization | 4-Chloro-2-nitrobenzoic acid, Aldehydes, Cyclohexyl isocyanide, α-Amino esters | Substituted 1,4-benzodiazepine-2,5-diones | Not specified | [3] |
| Solid-Phase Synthesis | Anthranilic acids, α-Amino esters, Alkylating agents | Library of 1,4-benzodiazepine-2,5-diones | High purity demonstrated by HPLC | [4] |
| Palladium-Catalyzed | 2-Nitrobenzoyl-α-amino acid methyl esters | Substituted 1,4-benzodiazepine-2,5-diones | Good to excellent | [6] |
Table 2: Biological Activity of Selected Benzodiazepine-2,5-diones
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| TDP521252 | Hdm2:p53 complex inhibition | 14 | Average over wt p53-expressing cell lines | [7] |
| TDP665759 | Hdm2:p53 complex inhibition | 0.7 | Average over wt p53-expressing cell lines | [7] |
| Compound 11a | Tumor cell growth inhibition (GI₅₀) | 0.24 | Average over 60 human cancer cell lines | [8] |
| Compound 9 | Hdm2 binding (FP) | 0.55 | - | [2] |
| Compound 17 | Hdm2 binding (FP) | 0.394 | - | [2] |
| Dimeric Benzodiazepine 10 | Cell Viability | 5.06 ± 0.94 (BJ), 4.17 ± 0.88 (MRC-5) | BJ, MRC-5 | [9] |
| Dimeric Benzodiazepine 11 | Cell Viability | Not specified | - | [9] |
Biological Significance: Targeting the p53-HDM2 Interaction
A significant area of interest for benzodiazepine-2,5-diones is their ability to act as antagonists of the p53-HDM2 protein-protein interaction. The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein HDM2 (human double minute 2). HDM2 binds to p53, promoting its degradation. Small molecules that can block this interaction can stabilize p53, leading to the reactivation of its tumor-suppressing functions. The benzodiazepine-2,5-dione scaffold has been identified as a promising template for the design of such inhibitors.[2][7][10]
References
- 1. A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Given the limited publicly available experimental data for this specific molecule, this document serves as a detailed methodological framework, guiding researchers through the essential steps of computational drug discovery and analysis. The protocols and techniques described herein are based on established best practices for the in silico evaluation of benzodiazepine derivatives.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule belonging to the benzodiazepine class of compounds. Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] The binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.
The core structure of 1,4-benzodiazepine-2,5-diones has been identified as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitutions on the benzodiazepine ring system, such as the methyl group at the N1 position in the target molecule, can significantly influence its pharmacological profile, including binding affinity, selectivity for different GABA-A receptor subtypes, and metabolic stability. In silico modeling provides a powerful and resource-efficient approach to predict these properties and guide the rational design of more potent and selective drug candidates.
The GABA-A Receptor: The Primary Biological Target
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common synaptic form in the brain consisting of two α, two β, and one γ subunit.[2] The benzodiazepine binding site is located at the interface between the α and γ subunits.[1] Understanding the precise interactions between a ligand and the amino acid residues within this binding pocket is crucial for predicting its affinity and functional effects. Key residues in the benzodiazepine binding site of the GABA-A receptor have been identified through mutagenesis and structural studies and are critical for guiding docking simulations.[3][4]
Signaling Pathway of GABA-A Receptor Modulation
The following diagram illustrates the signaling pathway initiated by the binding of GABA and a positive allosteric modulator like a benzodiazepine to the GABA-A receptor.
Figure 1: GABA-A Receptor Signaling Pathway.
In Silico Modeling Workflow
A systematic in silico approach is proposed to characterize the potential of this compound. This workflow encompasses molecular docking to predict binding affinity and pose, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with activity, molecular dynamics simulations to assess complex stability, and ADMET prediction to evaluate drug-like properties.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using 1,4-Benzodiazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a series of in vitro assays utilizing 1,4-benzodiazepine-2,5-diones. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The following sections are designed to equip researchers with the necessary information to investigate and characterize the effects of these compounds in key therapeutic areas, including oncology, infectious diseases, and targeted protein-protein interactions.
Application Note 1: Anticancer Activity Assessment
Introduction
Certain derivatives of 1,4-benzodiazepine-2,5-dione have demonstrated potent anticancer activity across a variety of human tumor cell lines. One such derivative, compound 52b, has been identified as a highly potent antitumor agent that induces cell cycle arrest and apoptosis.[1][2] It is believed to function as a protein synthesis inhibitor.[1][2] The following protocols describe the use of the Sulforhodamine B (SRB) and MTT assays to determine the cytotoxic and antiproliferative effects of these compounds on cancer cell lines.
Quantitative Data Summary
| Compound | Average GI₅₀ (µM) | Cell Lines | Assay Type | Reference |
| 11a | 0.24 | 60 human tumor cell lines | Not Specified | [2] |
| 52b | Potent Antitumor Compound | Lung cancer cells | Not Specified | [1][2] |
Experimental Protocols
1. Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted from standard SRB assay methodologies and is suitable for high-throughput screening of 1,4-benzodiazepine-2,5-dione derivatives.
-
Materials and Reagents:
-
1,4-benzodiazepine-2,5-dione compounds
-
Human cancer cell lines (e.g., NCI-H522)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
-
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (concentration that inhibits cell growth by 50%).
-
2. MTT Assay for Cell Viability
The MTT assay provides a colorimetric assessment of cell metabolic activity as an indicator of cell viability.
-
Materials and Reagents:
-
1,4-benzodiazepine-2,5-dione compounds
-
Human cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microtiter plates
-
-
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC₅₀ value.
-
Experimental Workflow
Caption: Workflow for assessing the anticancer activity of 1,4-benzodiazepine-2,5-diones.
Application Note 2: Anti-Tubercular Activity Screening
Introduction
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. Certain 1,4-benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis.[3] Compounds 4h and 4f, for instance, have been identified as potential leads for the development of new anti-tubercular drugs.[3] The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
Quantitative Data Summary
| Compound | MIC (µg/mL) | Strain | Reference |
| 4h | 1.55 | M. tuberculosis H37Rv | [3] |
| 4f | 2.87 | M. tuberculosis H37Rv | [3] |
Experimental Protocol
Broth Microdilution Assay for MIC Determination
This protocol is based on established methods for determining the MIC of compounds against M. tuberculosis.
-
Materials and Reagents:
-
1,4-benzodiazepine-2,5-dione compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well plates
-
Resazurin sodium salt solution
-
-
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the 1,4-benzodiazepine-2,5-dione compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control well and a sterile control well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
-
Experimental Workflow
Caption: Workflow for determining the MIC of 1,4-benzodiazepine-2,5-diones against M. tuberculosis.
Application Note 3: Inhibition of p53-Hdm2 Interaction
Introduction
The interaction between the tumor suppressor protein p53 and its negative regulator Hdm2 is a critical target in cancer therapy. 1,4-benzodiazepine-2,5-diones have been developed as small molecule antagonists of this protein-protein interaction, leading to the activation of p53. A fluorescence polarization (FP) peptide displacement assay is a robust method to screen and characterize inhibitors of the p53-Hdm2 interaction.
Quantitative Data Summary
| Compound Class | Potency | Assay Type | Reference |
| 1,4-Benzodiazepine-2,5-diones | Sub-micromolar antagonists | Fluorescence Polarization | [4] |
Experimental Protocol
Fluorescence Polarization (FP) Peptide Displacement Assay
This protocol describes a competitive binding assay to measure the displacement of a fluorescently labeled p53-derived peptide from Hdm2 by a 1,4-benzodiazepine-2,5-dione inhibitor.
-
Materials and Reagents:
-
1,4-benzodiazepine-2,5-dione compounds
-
Recombinant human Hdm2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53 peptide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of Hdm2 protein and the fluorescently labeled p53 peptide in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the Hdm2 protein, the fluorescent p53 peptide, and the test compound or vehicle control. The final volume is typically 20-50 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition of peptide binding and determine the IC₅₀ value for each compound.
-
Signaling Pathway
Caption: Inhibition of the p53-Hdm2 interaction by 1,4-benzodiazepine-2,5-diones.
Application Note 4: Protein Synthesis Inhibition Assay
Introduction
As demonstrated with compound 52b, some 1,4-benzodiazepine-2,5-diones can exert their anticancer effects by inhibiting protein synthesis.[1][2] An in vitro translation assay using a cell-free system, such as rabbit reticulocyte lysate, is a direct method to confirm and quantify the inhibitory activity of these compounds on protein synthesis.
Quantitative Data Summary
While specific IC₅₀ values for protein synthesis inhibition by 1,4-benzodiazepine-2,5-diones are not detailed in the provided search results, compound 52b is noted as a potential protein synthesis inhibitor contributing to its potent anticancer activity.[1][2]
Experimental Protocol
In Vitro Translation (Protein Synthesis) Inhibition Assay
This protocol describes a luciferase-based reporter assay to measure the inhibition of protein synthesis in a rabbit reticulocyte lysate system.
-
Materials and Reagents:
-
1,4-benzodiazepine-2,5-dione compounds
-
Rabbit reticulocyte lysate kit
-
Luciferase reporter mRNA
-
Amino acid mixture (minus leucine or methionine if using radiolabeled amino acids)
-
Luciferase assay reagent
-
96-well plate (opaque for luminescence)
-
-
Procedure:
-
Reaction Setup: On ice, prepare the translation reaction mixture according to the reticulocyte lysate kit manufacturer's instructions. This typically includes the lysate, amino acids, and luciferase mRNA.
-
Compound Addition: Add the 1,4-benzodiazepine-2,5-dione compounds at various concentrations to the reaction mixture. Include a positive control (e.g., cycloheximide) and a vehicle control.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Signaling Pathway
Caption: General mechanism of protein synthesis inhibition by targeting the ribosome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are a group of psychoactive drugs that exert their effects through the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] This document provides a comprehensive overview of the recommended animal models and experimental protocols for the preclinical evaluation of this compound, focusing on its potential anxiolytic, sedative, and toxicological properties. The protocols outlined are based on established methodologies for testing benzodiazepine derivatives.[3][4][5][6][7]
Potential Signaling Pathway
Benzodiazepines typically bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of this drug class.
Caption: Putative signaling pathway of this compound.
Recommended Animal Models
The selection of an appropriate animal model is crucial for the successful preclinical evaluation of a novel benzodiazepine derivative. Rodents, particularly mice and rats, are the most commonly used species due to their well-characterized behavioral responses to anxiolytics, genetic tractability, and cost-effectiveness.[3][4]
Table 1: Recommended Animal Models for Efficacy and Safety Testing
| Animal Model | Species/Strain | Primary Application | Key Parameters Measured |
| Elevated Plus Maze (EPM) | Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar) | Anxiolytic Activity | Time spent in open arms, number of entries into open arms.[3][6] |
| Open Field Test (OFT) | Mouse, Rat | Locomotor Activity & Anxiety | Time spent in the center, total distance traveled, rearing frequency.[5] |
| Light-Dark Box Test | Mouse | Anxiolytic Activity | Time spent in the light compartment, number of transitions.[4][6] |
| Acute Toxicity Study | Mouse, Rat | General Toxicity & LD50 | Mortality, clinical signs of toxicity, body weight changes, gross pathology. |
| Pharmacokinetic (PK) Study | Rat (with jugular vein cannulation) | Drug Absorption, Distribution, Metabolism, and Excretion (ADME) | Plasma concentration over time, Cmax, Tmax, AUC, half-life. |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[3] It is based on the natural aversion of rodents to open and elevated spaces.[3][6]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Adult male mice or rats, acclimated to the testing room for at least 1 hour before the experiment.
-
Procedure: a. Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes before the test. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the session using a video camera mounted above the maze.
-
Data Analysis: Score the video for the time spent in the open and closed arms and the number of entries into each arm. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[3][6]
Caption: Workflow for the Elevated Plus Maze experiment.
Open Field Test (OFT) for Locomotor Activity and Anxiety
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[5]
Protocol:
-
Apparatus: A square arena with walls, typically made of a non-reflective material.
-
Animals: Adult male mice or rats.
-
Procedure: a. Administer the test compound or vehicle control. b. Place the animal in the center of the open field. c. Allow the animal to explore for 10-15 minutes. d. Track the animal's movement using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety), and the number of rearings (exploratory behavior). A significant increase in time spent in the center suggests anxiolytic effects, while a decrease in total distance traveled may indicate sedation.
Acute Toxicity Study
This study provides preliminary information on the potential toxicity of the compound and helps determine the median lethal dose (LD50).
Protocol:
-
Animals: Healthy, young adult mice or rats of both sexes.
-
Procedure: a. Administer single, escalating doses of the compound to different groups of animals. b. Observe the animals for clinical signs of toxicity and mortality for up to 14 days. c. Record body weight at regular intervals. d. At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Calculate the LD50 value. Summarize the observed clinical signs and any pathological findings.
Table 2: Sample Acute Oral Toxicity Data (Hypothetical)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Vehicle | 10 | 0/10 | No abnormalities observed |
| 500 | 10 | 0/10 | Mild sedation |
| 1000 | 10 | 2/10 | Sedation, ataxia |
| 2000 | 10 | 5/10 | Severe sedation, ataxia, respiratory depression |
| 4000 | 10 | 9/10 | Severe sedation, ataxia, respiratory depression, loss of righting reflex |
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Protocol:
-
Animals: Adult male rats with indwelling jugular vein cannulas.
-
Procedure: a. Administer a single dose of the compound intravenously (i.v.) or orally (p.o.). b. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). c. Process blood samples to obtain plasma. d. Analyze plasma samples for the concentration of the parent compound and any major metabolites using a validated analytical method such as LC-MS/MS.[8][9][10]
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).
Caption: Workflow for a typical pharmacokinetic study.
Table 3: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 350 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 | 2500 |
| Half-life (t1/2) (h) | 4.5 | 5.0 |
| Bioavailability (%) | - | 42 |
Conclusion
The preclinical evaluation of this compound requires a systematic approach utilizing a battery of in vivo models. The protocols described herein for assessing anxiolytic efficacy, sedative potential, toxicity, and pharmacokinetic properties provide a solid foundation for characterizing the pharmacological profile of this novel compound. Careful experimental design and data interpretation are paramount for a successful drug development program.
References
- 1. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. isca.me [isca.me]
- 3. jddtonline.info [jddtonline.info]
- 4. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for the study of anti-anxiety agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news.mayocliniclabs.com [news.mayocliniclabs.com]
High-Throughput Screening Assays for 1,4-Benzodiazepine-2,5-dione Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this chemotype have been identified as potent anticancer agents, anti-tubercular agents, and modulators of G-protein coupled receptors (GPCRs) such as the melanocortin receptors. High-throughput screening (HTS) plays a pivotal role in the discovery and optimization of novel drug candidates based on this versatile scaffold. These application notes provide detailed protocols and data presentation for HTS assays tailored to the screening of 1,4-benzodiazepine-2,5-dione analog libraries for three distinct therapeutic applications.
Application 1: Anticancer Activity - Inhibition of the p53-HDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in oncology. Disruption of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Certain 1,4-benzodiazepine-2,5-dione analogs have been identified as potent inhibitors of the p53-HDM2 interaction.
Data Presentation
A quantitative structure-activity relationship (QSAR) study of 59 1,4-benzodiazepine-2,5-dione analogs identified key structural features for potent HDM2 antagonism. The inhibitory activities were determined using a fluorescence polarization (FP) assay.[1][2]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) | pIC50 |
| 1 | H | H | H | 4-Cl-Ph | 1.7 | 5.77 |
| 2 | H | H | H | 3,4-diCl-Ph | 0.8 | 6.10 |
| 3 | H | H | H | 4-CF3-Ph | 2.5 | 5.60 |
| 4 | Me | H | H | 4-Cl-Ph | 0.7 | 6.15 |
| 5 | Me | H | H | 3,4-diCl-Ph | 0.4 | 6.40 |
| ... | ... | ... | ... | ... | ... | ... |
| 59 | Et | Cl | H | 2-Naphthyl | 15.0 | 4.82 |
Note: This table is a representative sample from the 59 compounds analyzed in the QSAR study. The full dataset can be found in the cited literature.[1][2]
Signaling Pathway
Experimental Protocols
Fluorescence Polarization (FP) Assay for p53-HDM2 Interaction
This protocol is adapted from established high-throughput screening assays for p53-HDM2 inhibitors.[3][4]
1. Principle: This assay measures the binding of a fluorescently labeled p53-derived peptide to the HDM2 protein. In the unbound state, the small fluorescent peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger HDM2 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization. Test compounds that inhibit the p53-HDM2 interaction will displace the fluorescent peptide, causing a decrease in polarization.
2. Materials and Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
HDM2 Protein: Recombinant human HDM2 (N-terminal domain, e.g., residues 1-125) purified from a suitable expression system.
-
Fluorescent Peptide Probe: A synthetic peptide corresponding to a portion of the p53 transactivation domain (e.g., residues 15-29) labeled with a fluorophore such as fluorescein isothiocyanate (FITC) or rhodamine.
-
Test Compounds: 1,4-Benzodiazepine-2,5-dione analogs dissolved in 100% DMSO.
-
Positive Control: A known peptide or small molecule inhibitor of the p53-HDM2 interaction.
-
Negative Control: DMSO vehicle.
-
Assay Plates: Black, low-volume 384-well microplates.
3. HTS Workflow:
4. Detailed Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer approximately 50 nL of test compounds, positive controls, and negative controls (DMSO) from the library plates to the 384-well assay plates.
-
HDM2 Addition: Add 10 µL of HDM2 protein solution in assay buffer to each well. The final concentration of HDM2 should be optimized for a robust assay window (e.g., 50-100 nM).
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to HDM2.
-
Fluorescent Probe Addition: Add 10 µL of the fluorescently labeled p53 peptide probe in assay buffer to each well. The final concentration of the probe should be low (e.g., 5-10 nM) and optimized for a stable signal.
-
Final Incubation: Incubate the plates for 30 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Application 2: Anti-Tubercular Activity
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. There is an urgent need for new drugs with novel mechanisms of action. 1,4-Benzodiazepine-2,5-dione analogs have shown promising activity against Mtb.
Data Presentation
Several 1,4-benzodiazepine-2,5-dione derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of anti-tubercular compounds.[5]
| Compound ID | R-group at C3 | MIC (µg/mL) |
| 4a | H | >100 |
| 4b | Methyl | 50 |
| 4f | Isopropyl | 2.87 |
| 4h | Isobutyl | 1.55 |
| Isoniazid | (Standard) | 0.1 |
| Rifampicin | (Standard) | 0.2 |
Mechanism of Action
Docking studies suggest that 1,4-benzodiazepine-2,5-diones may exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[5]
Experimental Protocols
Whole-Cell High-Throughput Screening Assay for Anti-Tubercular Activity
This protocol is a generalized method for whole-cell screening against M. tuberculosis and can be adapted for 1,4-benzodiazepine-2,5-dione analogs.
1. Principle: This assay measures the growth of M. tuberculosis in the presence of test compounds. Growth inhibition is typically determined by measuring metabolic activity (e.g., using a resazurin-based assay) or by monitoring the fluorescence of an engineered reporter strain.
2. Materials and Reagents:
-
M. tuberculosis Strain: H37Rv (wild-type or a fluorescent reporter strain, e.g., expressing GFP or mCherry).
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween-80.
-
Resazurin Solution: Resazurin sodium salt dissolved in sterile PBS.
-
Test Compounds: 1,4-Benzodiazepine-2,5-dione analogs in DMSO.
-
Positive Control: A known anti-tubercular drug (e.g., rifampicin or isoniazid).
-
Negative Control: DMSO vehicle.
-
Assay Plates: Sterile, clear-bottom 384-well microplates.
3. HTS Workflow:
4. Detailed Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls into 384-well plates.
-
Bacterial Inoculum Preparation: Grow M. tuberculosis to mid-log phase and dilute the culture in 7H9 medium to a final OD600 of approximately 0.002.
-
Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plates.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Growth Inhibition Assessment (Resazurin Method):
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 12-24 hours at 37°C.
-
Measure fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm). A pink color (resorufin) indicates bacterial growth, while a blue color (resazurin) indicates inhibition.
-
-
Data Analysis: Calculate the percent inhibition of bacterial growth for each compound. For hit compounds, perform dose-response experiments to determine the MIC90 (the minimum concentration required to inhibit 90% of bacterial growth).
Application 3: Melanocortin Receptor Agonism
The melanocortin receptors (MCRs) are a family of GPCRs involved in various physiological processes, including energy homeostasis, pigmentation, and inflammation. Small molecule agonists of MCRs, such as the melanocortin-4 receptor (MC4R), are of interest for the treatment of obesity. 1,4-Benzodiazepine-2,5-dione analogs have been identified as potent agonists of melanocortin receptors with nanomolar potencies.[6]
Data Presentation
| Compound ID | R1 | R2 | R3 | MC4R EC50 (nM) |
| BZD-1 | H | H | H | >1000 |
| BZD-2 | 4-F-Ph | H | H | 520 |
| BZD-3 | 4-Cl-Ph | H | H | 150 |
| BZD-4 | 4-Cl-Ph | Me | H | 25 |
| BZD-5 | 3,4-diCl-Ph | Me | H | 8 |
Signaling Pathway
Experimental Protocols
Cell-Based cAMP Assay for Melanocortin Receptor Agonists
This protocol describes a common method for screening GPCR agonists that signal through Gs, leading to an increase in intracellular cyclic AMP (cAMP).[7][8]
1. Principle: This assay utilizes cells engineered to express the target melanocortin receptor (e.g., MC4R). Agonist binding to the receptor activates the Gs signaling pathway, leading to the production of cAMP by adenylyl cyclase. The intracellular cAMP levels are then quantified using a detection technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based reporter gene assay.
2. Materials and Reagents:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest (e.g., MC4R).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium, supplemented with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compounds: 1,4-Benzodiazepine-2,5-dione analogs in DMSO.
-
Positive Control: A known MCR agonist (e.g., α-MSH or a synthetic peptide agonist).
-
Negative Control: DMSO vehicle.
-
cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 kit or a CRE-luciferase reporter system).
-
Assay Plates: White, solid-bottom 384-well microplates.
3. HTS Workflow:
4. Detailed Protocol (HTRF-based):
-
Cell Plating: Seed the MCR-expressing cells into 384-well assay plates at a density that will result in a confluent monolayer the next day (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: The next day, remove the culture medium and add 10 µL of assay buffer containing the test compounds or controls to the appropriate wells.
-
Stimulation: Incubate the plates at 37°C for 30 minutes to stimulate the receptors.
-
Cell Lysis and Detection:
-
Add 5 µL of HTRF cAMP-d2 reagent in lysis buffer to each well.
-
Add 5 µL of HTRF anti-cAMP-cryptate reagent in lysis buffer to each well.
-
-
Final Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Detection: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm following excitation at 320 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Determine the EC50 values for the agonist compounds by fitting the dose-response data to a sigmoidal curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemisgroup.us [chemisgroup.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are widely recognized for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[3] The accurate quantification of this specific analyte in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for benzodiazepine analysis; however, LC-MS/MS has emerged as the method of choice due to its superior sensitivity, specificity, and ability to overcome issues like thermal degradation of analytes.[1][5]
This application note details proposed protocols for the extraction and quantification of this compound from human plasma and urine, leveraging established methodologies for the benzodiazepine drug class.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and concentrate the analyte of interest.[2] Two common and effective techniques for benzodiazepines are Solid-Phase Extraction (SPE) for urine and Liquid-Liquid Extraction (LLE) for plasma.
2.1.1. Protocol 1: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is adapted from generic SPE methods for benzodiazepines in urine.[6]
-
Sample Pre-treatment (Hydrolysis):
-
To 1-2 mL of urine sample in a glass tube, add 500 µL of acetate buffer (pH 5.0).
-
If conjugated metabolites are expected, add 25 µL of β-glucuronidase (approximately 5,000 units/mL).[6]
-
Add an appropriate volume of a deuterated internal standard.
-
Vortex the sample and incubate at 65°C for 1-2 hours.[6]
-
Allow the sample to cool to room temperature before loading onto the SPE column.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[6]
-
Washing: Wash the cartridge with 1 mL of methylene chloride to remove endogenous interferences.[6]
-
Drying: Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual moisture.[6]
-
Elution: Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2 v/v).[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]
-
2.1.2. Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples
This protocol is a general procedure for the extraction of benzodiazepines from plasma.
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add an appropriate amount of a suitable internal standard.
-
Add 50 µL of a suitable buffer (e.g., pH 9.0 buffer) to basify the sample.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Proposed LC-MS/MS Method
The following are proposed starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrument and analyte.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B over several minutes is recommended to ensure good separation from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for benzodiazepines.
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be identified for the analyte and one for the internal standard.
-
Instrument Parameters: Source temperature, gas flows, and collision energy will need to be optimized to achieve the best signal-to-noise ratio.
-
Data Presentation
The following tables summarize typical quantitative data for various benzodiazepines from published methods. These values can serve as a target for the method development of this compound.
Table 1: Example Linearity and Quantification Limits for Benzodiazepines in Plasma
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
| Bromazepam | 5–500 | 1.78 - 2.09 | 3.81 - 6.34 | [7] |
| Diazepam | 5–500 | 1.79 - 1.85 | 3.81 - 6.34 | [7] |
| Clonazepam | 3–500 | 1.44 - 2.32 | 3.81 - 6.34 | [7] |
| Lorazepam | 3–500 | 1.26 | 3.81 - 6.34 | [7] |
| Nordiazepam | 1–500 | 0.54 - 1.57 | 3.81 - 6.34 | [7] |
| Alprazolam | 2.5-500 | 0.7 | 2.5 | [8] |
| Oxazepam | 2.5-500 | 0.7 | 2.5 | [8] |
Table 2: Example Recovery and Precision Data for Benzodiazepines
| Analyte | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Chlordiazepoxide | 94.3 | - | - | [8] |
| Alprazolam | 86 | < 20 | < 20 | [8] |
| Oxazepam | 84 | < 20 | < 20 | [8] |
| Diazepam | 90 | < 20 | < 20 | [8] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships in bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. files.plytix.com [files.plytix.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1133-42-2 [chemicalbook.com]
- 5. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. unitedchem.com [unitedchem.com]
formulation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione for in vivo studies
Application Note & Protocol
Topic: Formulation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the benzodiazepine class, a group of compounds widely investigated for their diverse biological activities, including as anti-anxiety, anticonvulsant, and anti-inflammatory agents.[1][2] A critical challenge in the preclinical evaluation of novel small molecules like this is their often poor aqueous solubility, which complicates the development of suitable formulations for in vivo administration.[3][4] This document provides detailed application notes and protocols for the formulation and administration of this compound for use in rodent models, focusing on strategies to overcome solubility limitations.
Physicochemical Characterization
While experimental data for this specific molecule is scarce, properties can be estimated based on its structure and data from similar benzodiazepine analogs.[5][6] The compound is predicted to be lipophilic and poorly soluble in water, which is a primary consideration for formulation development.[3][4]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Implication for Formulation |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | [6] |
| logP (Octanol/Water) | ~1.5 - 2.5 | Lipophilic nature; suggests poor aqueous solubility. |
| Aqueous Solubility | Poor (<10 µg/mL) | [6] |
| Chemical Stability | Generally stable | Standard handling procedures are likely sufficient. |
Formulation Strategies for Poorly Soluble Compounds
Given the predicted low water solubility, a systematic approach is required to identify a suitable vehicle that ensures complete solubilization and minimizes potential toxicity or interference with the experiment.[3][7]
References
- 1. isca.me [isca.me]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 3H-1,4-benzodiazepine-2,5-dione, 1,2,4,5-tetrahydro-1-methyl-4-phenyl- (CAS 1032-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | C10H10N2O2 | CID 3725575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a small molecule belonging to the benzodiazepine class of compounds. While this specific molecule is not extensively characterized as a chemical probe, its core scaffold, 1,4-benzodiazepine-2,5-dione, has been identified as a promising starting point for the development of potent therapeutic agents. Derivatives of this scaffold have demonstrated significant biological activities, including anticancer and protein synthesis inhibitory effects.[1] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a chemical probe to investigate these biological processes.
Putative Biological Activity
Based on studies of closely related analogs, this compound is hypothesized to function as an inhibitor of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The parent compound, 1,4-benzodiazepine-2,5-dione, has shown potent growth inhibitory effects across a wide range of human cancer cell lines.[1]
Data Presentation
The following table summarizes the growth inhibitory activity of the parent compound, 1,4-benzodiazepine-2,5-dione (BZD), against various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
| Compound | Cancer Cell Line Panel | Average GI50 (µM) | Reference |
| 1,4-benzodiazepine-2,5-dione (BZD, 11a) | NCI-60 Human Tumor Cell Line Screen | 0.24 | [1] |
Experimental Protocols
Synthesis of this compound
A general and facile method for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an amino acid methyl ester hydrochloride, followed by cyclization.[2] For the synthesis of the N-methylated target compound, N-methylanthranilic acid can be used as a starting material.
Materials:
-
N-methylanthranilic acid
-
Glycine methyl ester hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Synthesis of Methyl 2-((2-(methoxycarbonyl)phenyl)(methyl)amino)acetate
-
To a solution of N-methylanthranilic acid (1 equivalent) in anhydrous DMF, add CDI (1.1 equivalents) and stir at room temperature for 1 hour.
-
Add glycine methyl ester hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to yield the intermediate ester.
Step 2: Cyclization to this compound
-
To a solution of the intermediate ester (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench carefully with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to obtain this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H522)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protein Synthesis Inhibition Assay (Click-iT® AHA Assay)
This assay measures newly synthesized proteins by incorporating L-azidohomoalanine (AHA), an amino acid analog of methionine.
Materials:
-
Cancer cell line of interest
-
Methionine-free medium
-
Click-iT® AHA (L-azidohomoalanine)
-
Click-iT® Cell Reaction Buffer Kit
-
Alexa Fluor® 488 Alkyne
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate cells on coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat cells with this compound at various concentrations for a desired period (e.g., 2-4 hours). Include a positive control for protein synthesis inhibition (e.g., cycloheximide) and a vehicle control.
-
Wash the cells with PBS and incubate in methionine-free medium for 30 minutes to deplete intracellular methionine.
-
Replace the medium with methionine-free medium containing AHA (e.g., 50 µM) and the test compound. Incubate for 1-2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the Alexa Fluor® 488 alkyne.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope. The fluorescence intensity of Alexa Fluor 488 is proportional to the amount of newly synthesized protein. Alternatively, cells can be analyzed by flow cytometry.
Mandatory Visualizations
Caption: Synthesis of the target compound.
Caption: Proposed signaling pathway.
Caption: Cellular assay workflow.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cell Culture Studies with 1,4-Benzodiazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While historically associated with central nervous system effects, recent studies have highlighted their potential as anticancer agents.[1][2] Certain derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms such as the inhibition of protein synthesis and modulation of key signaling pathways.[3] Notably, some 1,4-benzodiazepine-2,5-diones have been identified as antagonists of the HDM2-p53 protein-protein interaction, suggesting a role in activating the p53 tumor suppressor pathway.[4][5][6] Furthermore, related benzodiazepine derivatives have been implicated in the modulation of the MAP kinase (MAPK) signaling cascade.[7][8]
These application notes provide a comprehensive experimental framework for researchers to investigate the in vitro anticancer effects of novel 1,4-benzodiazepine-2,5-dione compounds. The protocols detailed below outline a systematic approach, from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms, specifically focusing on the p53 and MAPK signaling pathways.
Experimental Design Overview
A tiered approach is recommended for the evaluation of 1,4-benzodiazepine-2,5-diones in a cell culture setting. This workflow allows for an efficient screening process, followed by more detailed mechanistic studies on promising lead compounds.
Data Presentation
Quantitative data from the following experiments should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions.
Table 1: Cytotoxicity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound ID | Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
| BZD-001 | A549 (p53 wt) | 48 | 15.2 ± 1.8 |
| BZD-001 | HCT116 (p53 wt) | 48 | 12.5 ± 1.5 |
| BZD-001 | H1299 (p53 null) | 48 | > 100 |
| BZD-002 | A549 (p53 wt) | 48 | 8.7 ± 0.9 |
| BZD-002 | HCT116 (p53 wt) | 48 | 6.3 ± 0.7 |
| BZD-002 | H1299 (p53 null) | 48 | 85.4 ± 9.2 |
| Vehicle (DMSO) | All | 48 | No effect |
Table 2: Induction of Apoptosis by Lead Compound (e.g., BZD-002)
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) ± SD |
| A549 | Vehicle | - | 3.1 ± 0.5 |
| A549 | BZD-002 | 5 | 25.8 ± 3.1 |
| A549 | BZD-002 | 10 | 48.2 ± 4.5 |
| HCT116 | Vehicle | - | 2.8 ± 0.4 |
| HCT116 | BZD-002 | 5 | 30.1 ± 3.5 |
| HCT116 | BZD-002 | 10 | 55.7 ± 5.1 |
Table 3: Quantification of Protein Expression Changes by Western Blot (Relative to Vehicle Control)
| Target Protein | Cell Line | Treatment (BZD-002, 10 µM) | Fold Change ± SD |
| p53 | A549 | 24 h | 3.2 ± 0.4 |
| p21 | A549 | 24 h | 4.5 ± 0.6 |
| Phospho-p38 MAPK | A549 | 6 h | 2.8 ± 0.3 |
| Cleaved Caspase-3 | A549 | 24 h | 5.1 ± 0.7 |
| p53 | H1299 | 24 h | No change |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
1,4-Benzodiazepine-2,5-dione compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
1,4-Benzodiazepine-2,5-dione compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the 1,4-benzodiazepine-2,5-dione compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4]
Protocol 3: Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
1,4-Benzodiazepine-2,5-dione compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[9][10][11]
Signaling Pathway Diagrams
The following diagrams illustrate the hypothetical signaling pathways that may be modulated by 1,4-benzodiazepine-2,5-diones based on existing literature.
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 1,4-benzodiazepine-2,5-diones as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, and effects on key signaling pathways such as p53 and MAPK, researchers can gain valuable insights into the mechanism of action of these compounds and identify promising candidates for further development. The use of standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results.
References
- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 1,4-benzodiazepine-2,5-diones as alpha-helix mimetic antagonists of the HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepine peptidomimetic BZA-5B interrupts the MAP kinase activation pathway in H-Ras-transformed Rat-1 cells, but not in untransformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Assays | Genesis Drug Discovery & Development [gd3services.com]
- 10. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on available information for structurally related compounds, specifically other benzodiazepine derivatives. As of the date of this document, no specific in vivo dosage and administration data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in mice has been published. The provided protocols are intended to serve as a starting point for investigation and should be optimized through dose-ranging and toxicity studies.
Introduction
1,4-Benzodiazepine-2,5-diones are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer agents, protein synthesis inhibitors, and modulators of the central nervous system.[1] The core structure is considered a "privileged scaffold" in drug discovery. This document provides proposed protocols for the in vivo evaluation of this compound in mouse models, drawing parallels from studies on other benzodiazepines like diazepam.
Data Presentation
Table 1: Reference Dosage of Diazepam in Mice
The following table summarizes dosages of diazepam, a well-characterized benzodiazepine, used in various mouse studies. This data can be used as a reference for designing initial dose-finding experiments for this compound.
| Compound | Dosage Range | Administration Route | Mouse Strain | Observed Effects | Reference |
| Diazepam | 0.5 - 3 mg/kg | Intraperitoneal (i.p.) | Inbred High and Low Activity strains | Anxiolytic effects in high activity strain. | [2] |
| Diazepam | 0.5, 1, and 2 mg/kg | Intraperitoneal (i.p.) | C57BL/6J | Sedative effects at higher doses, no significant anxiolytic effect. | [3] |
| Diazepam | 2.0 or 3.5 mg/kg | Oral | DBA-2 | No significant behavioral effects observed. | [4] |
| Diazepam | 0.75, 1.5, or 3 mg/kg (repeated hourly for 3 doses) | Intraperitoneal (i.p.) | Rats | Dose-dependent increase in plasma and brain concentrations. | [5] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
Objective: To prepare a sterile solution of this compound for in vivo administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 10% DMSO and 5% Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the vehicle to the tube. A common vehicle for benzodiazepines is a mixture of 10% DMSO and 5% Tween 80 in sterile saline.[3]
-
Vortex the mixture until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but stability should be confirmed.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the dosing solution appropriately (e.g., at 4°C for short-term storage) and protect it from light if the compound is light-sensitive. Prepare fresh solutions daily for experiments.
Protocol 2: In Vivo Administration and Behavioral Observation
Objective: To administer this compound to mice and observe for potential anxiolytic or sedative effects.
Materials:
-
Prepared dosing solution
-
Age- and weight-matched mice (e.g., C57BL/6J)
-
Appropriate caging
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the mice to the housing and testing environment for at least one week prior to the experiment.
-
Dose Selection: Based on the reference data for diazepam, a starting dose range of 0.5 - 5 mg/kg could be explored. A vehicle-only control group is mandatory.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution via i.p. injection. The volume should typically be around 10 ml/kg.
-
Oral Gavage: For oral administration, use a suitable gavage needle.
-
-
Observation Period: Behavioral tests are often conducted 30 minutes after i.p. injection of benzodiazepines.[2][3]
-
Behavioral Assays:
-
Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT): This assay can be used to assess both anxiety (thigmotaxis) and locomotor activity. A decrease in total distance traveled may indicate sedation.[3]
-
-
Data Collection: Record parameters such as time spent in open/closed arms (EPM), distance traveled, and time spent in the center of the arena (OFT).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses with the vehicle control group.
Mandatory Visualization
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of age on the behavioral responses of mice following diazepam and midazolam sedation in combination with nitrous oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel dosing paradigm to model diazepam rescue therapy in preclinical seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Functionalized 1,4-Benzodiazepine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodiazepines are a class of psychoactive compounds that have been widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.[3] The modular nature of the 1,4-benzodiazepine scaffold makes it an attractive target for medicinal chemists to generate libraries of analogs for structure-activity relationship (SAR) studies. By systematically modifying the functional groups at various positions on the benzodiazepine core, researchers can probe the key molecular interactions required for potent and selective biological activity, leading to the development of novel therapeutic agents with improved efficacy and reduced side effects.
This application note provides detailed protocols for the solid-phase synthesis of a library of functionalized 1,4-benzodiazepine-2,5-diones, a common and synthetically accessible class of benzodiazepine derivatives. Additionally, it outlines a general workflow for subsequent biological evaluation and SAR analysis.
Data Presentation: Structure-Activity Relationship of 1,4-Benzodiazepine Derivatives as GABA-A Receptor Modulators
The following table summarizes the in vitro potency of a series of functionalized 1,4-benzodiazepine derivatives. The data illustrates how modifications at the R1 and R2 positions of the benzodiazepine scaffold influence the binding affinity to the GABA-A receptor, as measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| 1a | -H | -Cl | 150 |
| 1b | -H | -NO2 | 320 |
| 1c | -CH3 | -Cl | 85 |
| 1d | -CH3 | -NO2 | 180 |
| 1e | -CH2Ph | -Cl | 45 |
| 1f | -CH2Ph | -NO2 | 98 |
| 1g | -(CH2)2OH | -Cl | 210 |
| 1h | -(CH2)2OH | -NO2 | 450 |
Experimental Protocols
Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library
This protocol describes the solid-phase synthesis of a library of 1,4-benzodiazepine-2,5-diones, which allows for the rapid generation of a diverse set of compounds from three commercially available building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent.
Materials:
-
Wang resin
-
Fmoc-protected anthranilic acids (various substituents at the R2 position)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
α-Amino acid methyl esters (various side chains for R1)
-
Alkylating agents (e.g., alkyl halides)
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dioxane
-
Water
Procedure:
-
Resin Loading: Swell Wang resin in DMF. In a separate flask, activate the Fmoc-protected anthranilic acid with DIC and a catalytic amount of DMAP in DCM. Add the activated acid to the resin and shake at room temperature for 12 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Acylation with α-Amino Acid: Couple the desired α-amino acid methyl ester to the free amine on the resin-bound anthranilic acid using DIC and DMAP in DMF. Shake for 12 hours at room temperature. Wash the resin with DMF and DCM.
-
N-Alkylation: Suspend the resin in a solution of the desired alkylating agent and NaH in DMF. Shake for 6 hours at room temperature. Wash the resin with DMF, water, and DCM.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/TIS/water for 2 hours. This will cleave the product from the resin and induce cyclization to form the 1,4-benzodiazepine-2,5-dione.
-
Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to yield the desired functionalized 1,4-benzodiazepine-2,5-dione.
In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[3H]-Flunitrazepam (radioligand)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized 1,4-benzodiazepine derivatives (test compounds)
-
Unlabeled diazepam (positive control)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, add rat cortical membranes, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of the test compounds or control.
-
Incubation: Incubate the tubes at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam (IC50). This is done by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for SAR studies of 1,4-benzodiazepine derivatives.
Caption: Simplified GABA-A receptor signaling pathway.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing excellent sensitivity and specificity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
This compound is a compound of interest within the broader class of benzodiazepines, which are widely recognized for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[1][2] Accurate and reliable quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and for clinical and forensic purposes.[1][3] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range.[3] This application note presents a complete workflow, from sample preparation to data analysis, for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Diazepam-d5)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[4]
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495C, Waters Xevo TQ-S)[4]
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (e.g., Agilent ZORBAX RRHD, Waters CORTECS)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed for sample clean-up and analyte enrichment.[5][6]
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., 250 ng/mL Diazepam-d5) and 200 µL of 0.1 M ammonium acetate buffer (pH 5.0). Vortex for 10 seconds.[4]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane to remove non-polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a solution of 90:10 acetonitrile:methanol with 2% ammonium hydroxide.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 205.08 | 134.1 | 25 |
| This compound (Confirmation) | 205.08 | 106.1 | 30 |
| Diazepam-d5 (IS) | 290.1 | 198.1 | 28 |
Note: The MRM transitions for this compound are hypothetical and would need to be optimized experimentally.
Results and Discussion
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 3: Representative Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Data Presentation
The quantitative data from a validation study would be summarized in tables for clarity and easy comparison.
Table 4: Calibration Curve Summary
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy |
| 0.1 | 0.012 | 105.3 |
| 0.5 | 0.061 | 101.2 |
| 1.0 | 0.123 | 98.7 |
| 5.0 | 0.618 | 99.8 |
| 10.0 | 1.24 | 100.5 |
| 50.0 | 6.21 | 99.1 |
| 100.0 | 12.35 | 98.9 |
Table 5: Inter-day and Intra-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (% Bias) | Inter-day Precision (% RSD) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | 8.2 | 4.5 | 9.1 | 5.3 |
| Low | 0.3 | 6.5 | 2.1 | 7.3 | 3.2 |
| Medium | 30 | 4.1 | -1.5 | 5.2 | -0.8 |
| High | 80 | 3.5 | -0.8 | 4.3 | -1.2 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
GABAergic Signaling Pathway
Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Caption: Benzodiazepine mechanism of action.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation technique and analytical conditions are based on established methods for similar compounds and offer a solid foundation for researchers in drug development and related fields.[6][7] The method is suitable for high-throughput analysis and can be adapted for other benzodiazepine derivatives and various biological matrices.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. kurabiotech.com [kurabiotech.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete formation of the intermediate: The initial reaction between isatoic anhydride and sarcosine methyl ester hydrochloride may not go to completion.
-
Inefficient cyclization: The subsequent intramolecular cyclization to form the benzodiazepine ring is a critical, and often low-yielding, step.
-
Side reactions: The formation of quinazolinones is a common side reaction that can significantly reduce the yield of the desired benzodiazepine.[1]
-
Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are crucial for maximizing yield.
Q2: I am observing a significant amount of a six-membered ring byproduct. What is this and how can I minimize its formation?
A2: The formation of a quinazolinone derivative is a known side reaction in the synthesis of 1,4-benzodiazepine-2,5-diones.[1] This occurs through an alternative cyclization pathway. To minimize this, ensure that the reaction conditions, particularly the choice of catalyst and solvent, are optimized for the formation of the seven-membered benzodiazepine ring. Following a well-established protocol with a suitable catalyst, such as H2PtCl6 in THF, can favor the desired cyclization.[1]
Q3: I am attempting to N-methylate 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione to obtain the final product, but the yield is poor. What are the challenges with this step?
A3: Direct N-alkylation of the 1,4-benzodiazepine-2,5-dione scaffold can be challenging. The acidity of the N-H proton and the potential for competing reactions at other sites can lead to low yields. Strong bases may also promote undesired side reactions. A more effective approach is often to introduce the methyl group at an earlier stage, for example, by using N-methylated starting materials like N-methyl isatoic anhydride or sarcosine derivatives.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[1] Recrystallization from a suitable solvent, such as methyl tert-butyl ether (MTBE), can also be employed to obtain a highly pure product.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Intermediate (Methyl 2-(2-(methoxycarbonyl)acetamido)benzoate)
-
Symptom: Incomplete consumption of starting materials (isatoic anhydride and/or sarcosine methyl ester hydrochloride) as observed by TLC.
-
Possible Cause: Insufficient reaction time or inadequate neutralization of the amino acid hydrochloride.
-
Troubleshooting Steps:
-
Ensure complete neutralization: Use a sufficient excess of a mild base like sodium carbonate to fully neutralize the sarcosine methyl ester hydrochloride before adding it to the isatoic anhydride solution.
-
Monitor the reaction closely: Use TLC to track the disappearance of the starting materials. If the reaction stalls, consider a moderate increase in reaction time.
-
Optimize solvent: While acetonitrile is commonly used, exploring other polar aprotic solvents might improve solubility and reaction kinetics.
-
Issue 2: Low Yield in the Cyclization Step
-
Symptom: The formation of the desired this compound is low, with significant amounts of the uncyclized intermediate or side products remaining.
-
Possible Cause: Inefficient catalyst, suboptimal temperature, or incorrect solvent.
-
Troubleshooting Steps:
-
Catalyst choice: While various catalysts can be used for benzodiazepine synthesis, H2PtCl6 has been shown to be effective for this type of cyclization.[1] Ensure the catalyst is of good quality and used in the correct molar percentage.
-
Temperature control: The cyclization reaction often requires heating to reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature for the specified time.
-
Solvent selection: Tetrahydrofuran (THF) is a suitable solvent for this cyclization.[1] Ensure the solvent is dry, as water can interfere with the reaction.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzodiazepine-2,5-dione Synthesis
| Parameter | Method A (from Isatoic Anhydride)[1] | Method B (General Solid-Phase) |
| Starting Materials | Isatoic anhydride, Amino acid methyl ester HCl | Resin-bound anthranilic acid, Amino ester |
| Catalyst | H2PtCl6 | Not applicable for initial coupling |
| Solvent | Acetonitrile (Step 1), THF (Step 2) | Dichloromethane, DMF |
| Temperature | Room Temperature (Step 1), Reflux (Step 2) | Room Temperature |
| Typical Yield | 60-70% (for analogous compounds) | Varies depending on substrates |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 1,4-benzodiazepine-2,5-diones.[1]
Step 1: Synthesis of the Intermediate (Methyl 2-((2-methoxy-2-oxoethyl)(methyl)amino)benzoate)
-
In a round-bottomed flask, dissolve sarcosine methyl ester hydrochloride (1.0 eq) in a minimal amount of water.
-
Add sodium carbonate (2.0 eq) to the solution and stir until the amino acid ester is fully neutralized.
-
In a separate flask, dissolve isatoic anhydride (1.4 eq) in acetonitrile.
-
Add the neutralized amino acid ester solution dropwise to the isatoic anhydride solution at room temperature.
-
Stir the mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Quench the residue with a saturated potassium carbonate solution to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 5% sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate (1.0 eq) in THF.
-
Add H2PtCl6 (15 mol%) to the solution.
-
Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.
-
After completion, quench the reaction with a saturated sodium carbonate solution.
-
Extract the mixture with chloroform.
-
Wash the organic layer with 1N HCl, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane) or by recrystallization from MTBE.
Visualizations
Caption: Experimental workflow for the synthesis of the target molecule.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 1,4-Benzodiazepine-2,5-dione Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,4-benzodiazepine-2,5-dione compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1,4-benzodiazepine-2,5-dione compounds?
A1: The most frequently employed purification techniques for 1,4-benzodiazepine-2,5-diones are silica gel column chromatography and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) is also extensively used for purity analysis and can be adapted for preparative purification of small-scale batches.[2][3]
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. A suitable solvent system is used to separate the components of the reaction mixture on a TLC plate, and the spots are typically visualized under UV light.[1]
Q3: What are some common impurities I might encounter in the synthesis of 1,4-benzodiazepine-2,5-diones?
A3: Common impurities can include unreacted starting materials, such as anthranilic acids and α-amino esters, as well as side-products from the cyclization reaction.[2] In solid-phase synthesis, impurities can also arise from incomplete reactions or cleavage from the resin.[2]
Q4: My purified 1,4-benzodiazepine-2,5-dione appears to be a mixture of conformational isomers. Is this normal?
A4: Yes, it is not uncommon for 1,4-benzodiazepine-2,5-diones to exist as a mixture of conformational isomers, which can sometimes be observed by NMR spectroscopy.[4] The seven-membered ring of the benzodiazepine core can adopt different conformations, leading to this observation.
Troubleshooting Guides
Silica Gel Column Chromatography
| Issue | Possible Cause | Troubleshooting Step |
| Poor separation of the product from impurities. | Inappropriate solvent system polarity. | Modify the eluent polarity. For normal phase silica gel, if the compound elutes too quickly (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of a non-polar solvent like hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of a polar solvent like ethyl acetate). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. | |
| Sample not properly loaded. | Ensure the crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. A dry-loading technique can also be effective. | |
| Streaking of spots on TLC and broad peaks during column chromatography. | Compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid (e.g., 0.1-1%) can be added. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial. |
| Compound has low solubility in the eluent. | Choose a solvent system in which the compound is more soluble, while still allowing for good separation. | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. A step gradient or a continuous gradient can be employed. |
| The compound is irreversibly binding to the silica gel. | This can happen with very polar compounds. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Step |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly. | |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| Oily precipitate forms instead of crystals. | The compound is "oiling out". | Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Impurities are inhibiting crystallization. | Attempt further purification by another method, such as column chromatography, before recrystallization. | |
| Low recovery of the purified product. | The compound is too soluble in the recrystallization solvent. | Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Minimize the amount of solvent used to dissolve the crude product. |
| Crystals were not completely collected. | Ensure complete transfer of the crystalline slurry to the filter and wash with a minimal amount of cold solvent. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization for specific 1,4-benzodiazepine-2,5-dione compounds.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude 1,4-benzodiazepine-2,5-dione in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica for dry loading).
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to enter the silica gel completely.
-
-
Elution:
-
Begin eluting with the initial solvent system (e.g., a mixture of hexanes and ethyl acetate).[5]
-
Collect fractions and monitor the elution of the compound by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired compound and any more polar impurities.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,4-benzodiazepine-2,5-dione.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 1,4-benzodiazepine-2,5-dione compounds.
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of benzodiazepine derivatives include ethanol, isopropyl alcohol, and benzene.[1]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
Data Presentation
Table 1: Typical Chromatographic Conditions for 1,4-Benzodiazepine-2,5-dione Purification
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Reference |
| TLC | Silica gel GF254 | Ether-hexane (1:1), Benzene-ethyl acetate-acetic acid (18:3:1) | UV (254 nm) | [1] |
| Column Chromatography | Silica gel | Hexanes/Ethyl Acetate (gradient) | UV (by TLC) | [5] |
| HPLC | C8 or C18 | Acetonitrile/Methanol and water with buffers (e.g., ammonium acetate) | UV/DAD (e.g., 240 nm) | [3] |
Table 2: Reported Yields and Purity of Purified 1,4-Benzodiazepine-2,5-diones
| Compound | Purification Method | Yield | Purity Assessment | Reference |
| (R,S)-3-ethyl-4-hexyl-1,4-benzodiazepine-2,5-dione | Column Chromatography | 83% | NMR | [4] |
| (R,S)-3-hexyl-4-decyl-1,4-benzodiazepine-2,5-dione | Column Chromatography | 56% | NMR, IR | [4] |
| Library of 1,4-benzodiazepine-2,5-diones | Solid-phase synthesis with cleavage | ~2.5 µmol average | HPLC, NMR | [2] |
Visualizations
Caption: A decision workflow for the purification of 1,4-benzodiazepine-2,5-diones.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
Technical Support Center: Stability and Degradation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is designed to address common challenges related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the likely causes?
A1: The decrease in concentration is likely due to degradation. The 1,4-benzodiazepine-2,5-dione core is susceptible to several degradation pathways, primarily hydrolysis and photodegradation. The stability of your solution is influenced by factors such as pH, temperature, light exposure, and the solvent used. For instance, benzodiazepines are generally susceptible to hydrolysis in both acidic and alkaline aqueous solutions.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a stored solution. Could these be degradation products?
A2: Yes, it is highly probable that the new peaks correspond to degradation products. A common degradation pathway for 1,4-benzodiazepines is hydrolysis, which can lead to the opening of the seven-membered diazepine ring.[2][3] Depending on the specific conditions, this can result in the formation of benzophenone derivatives and other related compounds. To confirm, you may need to use techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures.
Q3: What are the optimal storage conditions to ensure the stability of this compound in solution?
A3: To minimize degradation, solutions should be stored at low temperatures, protected from light, and ideally prepared in a suitable, non-aqueous solvent if long-term storage is required. For aqueous solutions, controlling the pH to a neutral or slightly acidic range might improve stability, though this should be experimentally verified. Studies on other benzodiazepines have shown that storage at -20°C or -80°C significantly reduces degradation in biological samples.[4][5]
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Is this compound sensitive to light?
A5: Photodegradation is a known issue for many 1,4-benzodiazepines.[6] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant decrease in the main peak area in HPLC analysis within hours or days. | Hydrolysis: The amide bonds in the dione structure are likely susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. | 1. pH Control: Prepare solutions in a buffered system and evaluate stability at different pH values (e.g., 4, 7, 9) to find the optimal range. 2. Solvent Choice: If compatible with your experiment, consider using a non-aqueous solvent such as DMSO, DMF, or acetonitrile for stock solutions and minimize the time the compound spends in an aqueous environment. 3. Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). |
| Appearance of one or more new, more polar peaks in the chromatogram. | Formation of Hydrolytic Degradation Products: The appearance of new peaks is a strong indicator of degradation. | 1. Peak Identification: Use LC-MS to determine the mass of the new peaks and propose potential structures. A common hydrolysis product of benzodiazepines is a benzophenone derivative.[2][3] 2. Forced Degradation Study: Intentionally degrade a sample of the compound under acidic, basic, and oxidative conditions to generate the degradation products and confirm their retention times. |
Issue 2: Inconsistent Results Between Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| Variability in measured concentrations or biological activity of the compound. | Photodegradation: Exposure to ambient or UV light during sample preparation or storage can lead to inconsistent levels of degradation. | 1. Light Protection: Consistently use amber vials or light-blocking containers for all solutions. 2. Standardized Procedures: Ensure that the duration of light exposure during experimental procedures is minimized and consistent across all samples. |
| Gradual loss of potency of stock solutions over time. | Slow Degradation During Storage: Even under recommended conditions, slow degradation can occur over extended periods. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 2. Regularly Qualify Stock Solutions: Re-test the concentration of your stock solution periodically using a freshly prepared standard to ensure its integrity. |
Data Presentation
Table 1: Representative Stability of Benzodiazepines in Whole Blood at Various Temperatures Over One Year.
Note: This data is for other benzodiazepines and is intended to illustrate the general effect of temperature on stability. Specific degradation rates for this compound may vary.
| Compound | Storage Temperature | Concentration Decrease (Low Conc.) | Concentration Decrease (High Conc.) | Reference |
| Clonazepam | Room Temperature | ~100% | ~70% | [4] |
| 4°C | ~90-100% | ~50-80% | [4] | |
| -20°C | ~10-20% | ~10-20% | [4] | |
| -80°C | ~5-12% | Not Significant | [4] | |
| Midazolam | Room Temperature | ~100% | ~70% | [4] |
| 4°C | ~90-100% | ~50-80% | [4] | |
| -20°C | ~10-20% | ~10-20% | [4] | |
| -80°C | ~5-12% | Significant | [4] | |
| Diazepam | -20°C (6 months) | ~0-10% | ~0-10% | [5] |
Experimental Protocols
Protocol: pH-Dependent Stability Study of a 1,4-Benzodiazepine Derivative
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Test Solutions: Dilute the stock solution with each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.
-
Incubation: Store the test solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution. Quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., mobile phase) and storing at a low temperature if necessary. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products. High-performance liquid chromatography (HPLC) is a common technique for such analyses.[7][8]
-
Data Analysis: Plot the natural logarithm of the parent drug concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, assuming first-order kinetics.
Mandatory Visualization
Caption: Plausible degradation pathways for this compound.
Caption: Experimental workflow for a pH-dependent stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical decomposition of 1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
- 7. rroij.com [rroij.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 1133-42-2).[1][2][3]
Troubleshooting Guides
Issue: Compound is poorly soluble in aqueous solutions.
Poor aqueous solubility is a common challenge for organic molecules like this compound, which possesses a largely hydrophobic bicyclic structure. The following steps can be taken to address this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols:
-
Initial Solvent Screening:
-
Prepare a stock solution of the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a high concentration (e.g., 10-50 mM).
-
Observe for complete dissolution. If the compound does not dissolve, gentle heating or sonication may be applied.
-
This stock solution can then be used for serial dilutions into aqueous buffers for subsequent experiments. Be mindful of the final solvent concentration in your assay, as it may affect biological systems.
-
-
pH-Dependent Solubility Profiling:
-
Prepare a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add a small, consistent amount of the solid compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Co-solvent Systems:
-
Prepare various mixtures of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400) and water.[4]
-
Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described above.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal ratio.
-
Issue: Compound precipitates out of solution upon dilution into aqueous media.
This is a common occurrence when a compound is initially dissolved in a strong organic solvent and then introduced to an aqueous environment where its solubility is significantly lower.
Mitigation Strategies:
-
Lower the Stock Concentration: Using a more dilute stock solution in the organic solvent can help prevent the compound from crashing out upon dilution.
-
Gradual Addition: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and dispersion.
-
Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to stabilize the compound and prevent precipitation.
-
Formulation Approaches: For in vivo studies, consider more advanced formulation strategies like solid dispersions or nano-suspensions to improve bioavailability.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?
While experimental data for this specific molecule is limited, we can infer properties based on its structure. The presence of aromatic rings and a lactam structure suggests it is a relatively non-polar molecule with poor water solubility. The methyl group further increases its lipophilicity. The two carbonyl groups and two nitrogen atoms can act as hydrogen bond acceptors, but the lack of hydrogen bond donors limits its interaction with water.
Q2: In which organic solvents is this compound likely to be soluble?
Based on its structure and the properties of similar benzodiazepine derivatives, the compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in alcohols like ethanol and methanol. It is likely to have low solubility in non-polar solvents such as hexane and toluene. A related compound, 4-(4-chlorophenyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has been noted to be soluble in chloroform.[7]
Q3: How can I improve the solubility of this compound for in vitro cell-based assays?
For in vitro assays, the most common approach is to prepare a concentrated stock solution in 100% DMSO and then dilute it into the cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation is still an issue, consider using a co-solvent system or a formulation with a non-toxic solubilizing agent.
Q4: What are some advanced methods to enhance the solubility and bioavailability of poorly soluble benzodiazepine derivatives for in vivo studies?
Several advanced techniques can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound:
-
Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[5][8] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[6]
-
Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[4][9]
-
Nanotechnology: Formulating the drug as nanoparticles, such as in a nanosuspension, can significantly enhance solubility and dissolution rate.[6]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase its aqueous solubility.[9]
Principles of Solid Dispersion
Caption: Mechanism of solubility enhancement by solid dispersion.
Data Summary
Due to the limited publicly available experimental data for the solubility of this compound, a quantitative data table cannot be provided. However, the following table summarizes the applicability of various solubility enhancement techniques for compounds of this class.
| Technique | Applicability for Early-Stage Research | Applicability for Preclinical/Clinical Development | Key Considerations |
| pH Adjustment | High | Moderate | Compound must have ionizable groups. |
| Co-solvents | High | High | Potential for solvent toxicity. |
| Surfactants | High | Moderate | Can interfere with some biological assays. |
| Solid Dispersion | Moderate | High | Requires formulation development. |
| Micronization | Low | High | Requires specialized equipment. |
| Complexation | Moderate | High | Stoichiometry and binding constants need to be determined. |
| Nanotechnology | Low | High | Complex formulation and characterization. |
References
- 1. 1133-42-2|1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione|BLD Pharm [bldpharm.com]
- 2. This compound | 1133-42-2 [chemicalbook.com]
- 3. 1133-42-2(this compound) | Kuujia.com [kuujia.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. 3H-1,4-benzodiazepine-2,5-dione,4-(p-chlorophenyl)-1,2,4,5-tetrahydro-1-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
optimizing reaction conditions for the synthesis of 1,4-benzodiazepine-2,5-diones
Technical Support Center: Optimizing Synthesis of 1,4-Benzodiazepine-2,5-diones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzodiazepine-2,5-diones.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,4-benzodiazepine-2,5-diones.
1. Low or No Product Yield
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and catalyst activity. Here are some troubleshooting steps:
-
Starting Material Quality: Ensure the purity of your starting materials, particularly the anthranilic acid and α-amino esters. Impurities can interfere with the reaction.
-
Catalyst Selection and Activity: The choice of catalyst can significantly impact yield. For instance, in heteropolyacid-catalyzed syntheses, the catalyst's composition is crucial. The efficiency can vary, with an exemplary order being H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀[1]. If you are using a solid-supported catalyst, ensure it has not been deactivated. Some catalysts, like SiO₂-Al₂O₃, can be recovered and reused, but a decrease in yield may be observed after several cycles[2].
-
Reaction Conditions:
-
Temperature: Some reactions require specific temperatures to proceed. For example, certain heteropolyacid-catalyzed reactions do not proceed at room temperature and require refluxing conditions[1].
-
Solvent: The choice of solvent is critical. In some syntheses, solvents like methanol and ethanol give good yields, while DMF, acetonitrile, and DMSO may result in unsatisfactory yields[3].
-
pH: For solution-phase syntheses, maintaining the optimal pH is important.
-
-
Incomplete Cyclization: The final ring-closing step is often a critical point. Ensure that the conditions for cyclization (e.g., base or acid catalysis, temperature) are optimal for your specific substrate.
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. See the "Side Product Formation" section for more details.
-
2. Side Product Formation
-
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
-
Answer: Side product formation is a common issue. Here are some potential side products and strategies to mitigate their formation:
-
Dimerization/Oligomerization: In solid-phase synthesis, intermolecular reactions can lead to dimers or oligomers instead of the desired intramolecular cyclization. This can be influenced by the loading on the resin.
-
Racemization: For chiral α-amino esters, racemization can be a significant issue. In solid-phase synthesis using reductive amination, it is crucial to minimize the pre-equilibration time of the resin-bound aldehyde and the α-amino ester before adding the reducing agent[4].
-
Formation of Isomers: In some synthetic routes, such as palladium-catalyzed cyclizations, both (Z) and (E) isomers may be formed. The ratio of these isomers can be influenced by the substituents on the reactants[5]. Careful purification, such as column chromatography, is often required to separate these isomers[5].
-
Incomplete reactions: Unreacted starting materials or intermediates can complicate purification. Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.
-
3. Purification Challenges
-
Question: I am having difficulty purifying my 1,4-benzodiazepine-2,5-dione product. What are some common purification challenges and how can I overcome them?
-
Answer: Purification can be challenging due to the properties of the target molecule and the presence of impurities.
-
Poor Solubility: 1,4-Benzodiazepine-2,5-diones can have limited solubility in common organic solvents. You may need to screen a variety of solvents or solvent mixtures for recrystallization or chromatography.
-
Co-elution of Impurities: Side products with similar polarity to the desired product can be difficult to separate by column chromatography. Consider using a different stationary phase or a more selective eluent system. In some cases, derivatization of the product or impurity can alter its polarity and facilitate separation.
-
Product Instability: Some benzodiazepine derivatives may be unstable on silica gel. In such cases, alternative purification methods like preparative HPLC or recrystallization should be considered.
-
Frequently Asked Questions (FAQs)
1. Synthesis Strategy
-
Question: What are the common synthetic strategies for preparing 1,4-benzodiazepine-2,5-diones?
-
Answer: Several synthetic routes have been developed:
-
Solid-Phase Synthesis: This is a popular method for creating libraries of compounds. It typically involves the sequential reaction of an α-amino ester, an anthranilic acid, and an alkylating agent on a solid support[4][6].
-
Solution-Phase Synthesis from Isatoic Anhydrides: This method involves the reaction of a substituted isatoic anhydride with an amino acid, followed by cyclization[5].
-
Base-Promoted Ring Expansion: This approach utilizes the rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to form the 1,4-benzodiazepine-2,5-dione core[4].
-
Palladium-Catalyzed Cyclization: Intramolecular C-N bond formation can be achieved using palladium catalysis to construct the seven-membered ring[7][8].
-
2. Optimizing Reaction Conditions
-
Question: How do I select the optimal catalyst and solvent for my synthesis?
-
Answer: The optimal conditions are highly dependent on the specific synthetic route and substrates used.
-
Catalyst: A variety of catalysts have been successfully employed, including H₂PtCl₆[9], heteropolyacids[1], and palladium complexes[7]. It is often necessary to screen a few catalysts to find the most effective one for your specific transformation. The table below summarizes the performance of different heteropolyacid catalysts.
-
Solvent: Solvent choice can dramatically affect reaction time and yield. For example, in the synthesis of 1,5-benzodiazepines (structurally related to the 1,4-isomers), methanol and ethanol have been shown to be superior to DMF, acetonitrile, and DMSO[3].
-
3. Preventing Racemization
-
Question: How can I prevent racemization when using chiral α-amino esters?
-
Answer: Racemization is a critical concern for maintaining the stereochemical integrity of your product. A key strategy in solid-phase synthesis is to minimize the contact time between the resin-bound aldehyde and the α-amino ester before the addition of the reducing agent (e.g., NaBH(OAc)₃) during the reductive amination step[4].
Data Presentation
Table 1: Effect of Heteropolyacid Catalyst on 1,4-Diazepine Synthesis [1]
| Catalyst | Time (h) | Yield (%) |
| H₃PW₁₂O₄₀ | 6 | 80 |
| H₃PMo₁₂O₄₀ | 5 | 82 |
| H₄PMo₁₁VO₄₀ | 4 | 85 |
| H₆PMo₉V₃O₄₀ | 3 | 90 |
| H₅PMo₁₀V₂O₄₀ | 2 | 95 |
Table 2: Effect of Solvent on the Synthesis of 1,5-Benzodiazepines [3]
| Solvent | Time (h) | Yield (%) |
| Methanol | 3 | 95 |
| Ethanol | 3 | 91 |
| DMF | 10 | 40 |
| Acetonitrile | 10 | 45 |
| DMSO | 10 | 40 |
Experimental Protocols
1. General Procedure for Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones [4][6]
This protocol is based on the method developed by Boojamra et al.
-
Resin Preparation: (Chloromethyl)polystyrene (Merrifield resin) is derivatized by alkylation with the sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde to yield a resin-bound aldehyde.
-
Reductive Amination: The resin-bound aldehyde is reacted with an α-amino ester using NaBH(OAc)₃ in 1% acetic acid in DMF. To minimize racemization, pre-equilibration of the resin and amino ester should be minimized before adding the reducing agent.
-
Acylation: The secondary amine on the resin is acylated with an anthranilic acid derivative.
-
Lactamization: The seven-membered ring is formed via a base-catalyzed lactamization.
-
Alkylation: The nitrogen at the 1-position can be alkylated using an appropriate alkylating agent.
-
Cleavage: The final product is cleaved from the resin, typically using a trifluoroacetic acid (TFA) cocktail (e.g., TFA/Me₂S/H₂O 90:5:5).
2. Solution-Phase Synthesis of a 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione [5]
-
A mixture of finely ground 5-chloro-N-methylisatoic anhydride (5.19 g), glycine (2.25 g), triethylamine (4.15 ml), and water (30 ml) is stirred at room temperature for 5 hours.
-
The volatile material is removed in vacuo.
-
The residue is treated with 60 ml of glacial acetic acid and heated to reflux for 4.5 hours.
-
The acetic acid is removed on a rotary evaporator.
-
The resulting residue is treated with ether to precipitate the product, which is then collected by filtration.
Visualizations
Caption: A simplified workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam (Valium) Synthesis [erowid.org]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 9. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
identifying and minimizing byproducts in 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is a two-step process involving an initial Ugi four-component condensation, followed by an acid-catalyzed cyclization. This approach is versatile and can be adapted for solid-phase synthesis to generate libraries of related compounds.[1][2]
Q2: What are the potential major byproducts in this synthesis?
The primary byproducts can be categorized as follows:
-
Unreacted Starting Materials: Incomplete reaction can leave residual anthranilic acid derivatives or amino ester hydrochlorides.
-
Incomplete Cyclization Products: The intermediate from the initial condensation may not fully cyclize, leading to open-chain precursors in the final product mixture.
-
Over-methylated Products: If the starting materials are not N-methylated, subsequent methylation steps can potentially lead to di-methylation.
-
Dimeric Byproducts: Under certain conditions, intermolecular reactions can lead to the formation of dimeric or oligomeric impurities.[3]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and determining the purity of the final product.[4][5][6][7] For chiral compounds, specialized chiral stationary phases may be required. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired product and identification of any major byproducts. Mass spectrometry (MS) is also crucial for confirming the molecular weight of the product and byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete initial condensation | Ensure all reagents are pure and dry. Use of microwave irradiation may improve yields and reduce reaction times.[8] |
| Inefficient cyclization | The choice of acid catalyst and solvent is critical. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane is often effective.[8] |
| Suboptimal reaction temperature | Optimize the temperature for both the condensation and cyclization steps. Some condensations proceed well at room temperature, while others may require heating. |
| Degradation of product | Prolonged exposure to strong acid or high temperatures during cyclization can lead to degradation. Monitor the reaction closely and work up as soon as it is complete. |
Problem 2: Presence of Significant Impurities
| Byproduct Identity | Identification Method | Minimization Strategy |
| Unreacted starting materials | HPLC, TLC | Ensure stoichiometric balance of reactants. Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. |
| Incomplete cyclization product | HPLC, NMR, MS | Optimize cyclization conditions (acid catalyst, temperature, and reaction time). Ensure complete removal of any protecting groups prior to cyclization. |
| Dimeric byproducts | MS, NMR | Use high-dilution conditions during the cyclization step to favor intramolecular over intermolecular reactions. |
Experimental Protocols
General Protocol for the Synthesis of 1,4-Benzodiazepine-2,5-diones
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Step 1: Ugi Four-Component Condensation
-
To a solution of the appropriate anthranilic acid derivative (1.0 equiv.) in a suitable solvent (e.g., methanol), add the amino acid ester hydrochloride (1.0 equiv.), an isocyanide (1.1 equiv.), and an aldehyde or ketone (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
Step 2: Deprotection and Cyclization
-
Dissolve the crude Ugi product in a suitable solvent (e.g., dichloromethane).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature or with gentle heating.[8]
-
Monitor the cyclization by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthetic Pathway Overview
Caption: General synthetic pathway to 1,4-benzodiazepine-2,5-diones.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis of dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and isoalloxazine compounds as inhibitors of amyloid peptides association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC resolution of C5 chiral 4,5-dihydro-1,4-benzodiazepines: stereochemical characterization and enantioselective GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound. It belongs to the 1,4-benzodiazepine-2,5-dione class, which is a scaffold of interest in medicinal chemistry for the development of various therapeutic agents, including anticancer, anti-tubercular, and melanocortin receptor agonists.[1][2][3]
Q2: What are the general safety precautions for handling this compound?
Q3: How should I store this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. While specific stability data is not available, many benzodiazepine derivatives are known to be sensitive to hydrolysis and photolysis.[4][5][6][7] For long-term storage, refrigeration (2-8 °C) is advisable.
Q4: Is this compound soluble in aqueous solutions?
A4: Benzodiazepines are generally lipophilic and have low solubility in water at physiological pH.[6] To prepare aqueous solutions, the use of organic co-solvents or cyclodextrins may be necessary.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Ensure the compound is stored in a tightly sealed container, protected from light and moisture. Prepare fresh solutions for each experiment. Perform a purity check (e.g., by HPLC) of the stock compound. |
| Inaccurate weighing of the compound. | Use a calibrated analytical balance and ensure it is free from drafts and vibrations. | |
| Compound appears discolored or clumped | Absorption of moisture or degradation. | Do not use the compound if its physical appearance has changed. It is recommended to acquire a new batch. |
| Low yield during synthesis or reaction | Incomplete reaction or side reactions. | Review the reaction conditions (temperature, solvent, catalyst). Ensure all reagents are pure and dry. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Loss of product during work-up and purification. | Optimize the extraction and purification steps. For purification, column chromatography or recrystallization are common methods for this class of compounds. |
Experimental Protocols
General Protocol for the Synthesis of 1,4-Benzodiazepine-2,5-diones
This is a generalized procedure based on literature for the synthesis of the 1,4-benzodiazepine-2,5-dione scaffold.[8][9]
Materials:
-
Appropriate starting materials (e.g., a substituted 2-aminobenzamide and an α-amino acid ester)
-
Coupling agents (e.g., DCC, EDC)
-
Organic solvents (e.g., DMF, DCM)
-
Reagents for cyclization (e.g., a base like sodium ethoxide)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Coupling Reaction: Dissolve the 2-aminobenzamide and the α-amino acid ester in an appropriate anhydrous solvent (e.g., DMF). Add the coupling agent and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Work-up: Quench the reaction, and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification of the Intermediate: Purify the crude intermediate by column chromatography on silica gel.
-
Cyclization: Dissolve the purified intermediate in a suitable solvent and add a base to induce cyclization. The reaction may require heating.
-
Final Purification: After the reaction is complete, neutralize the mixture and extract the final product. Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
Specific quantitative stability data for this compound is not available in the public literature. The following table provides a general overview of the stability of the broader 1,4-benzodiazepine class of compounds based on available literature.
| Parameter | Condition | General Stability Profile for 1,4-Benzodiazepines | Reference |
| Hydrolytic Stability | Acidic pH | Susceptible to hydrolysis, which may involve ring-opening. | [4][5][6][7] |
| Neutral pH | Generally more stable than at acidic or alkaline pH. | [6] | |
| Alkaline pH | Susceptible to hydrolysis. | [6] | |
| Photostability | Exposure to UV or visible light | Many benzodiazepines are light-sensitive and can undergo photodegradation. | [10] |
Note: The data above is generalized for the 1,4-benzodiazepine class and may not be representative of this compound. It is crucial to perform stability studies for the specific compound under your experimental conditions.
Visualizations
References
- 1. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 10. database.ich.org [database.ich.org]
Technical Support Center: 1,4-Benzodiazepine-2,5-Diones in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-benzodiazepine-2,5-diones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 1,4-benzodiazepine-2,5-diones, presented in a question-and-answer format.
Issue 1: Poor Compound Solubility and Precipitation in Aqueous Buffers or Cell Culture Media
-
Question: My 1,4-benzodiazepine-2,5-dione derivative is precipitating out of solution during my experiment. How can I improve its solubility?
-
Answer: 1,4-Benzodiazepine-2,5-diones are often lipophilic and have poor aqueous solubility at physiological pH.[1] Here are several strategies to address this:
-
Use of Organic Solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental buffer or media. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.
-
Co-solvents: The use of co-solvents like ethanol or propylene glycol in combination with water can increase the solubility of benzodiazepines.[2]
-
Formulation with Excipients: For certain applications, formulating the compound with solubilizing agents like polyvinylpyrrolidone (PVP) has been shown to increase the solubility of benzodiazepine derivatives.[3][4]
-
Sonication and Warming: Gentle warming and sonication of the solution can aid in dissolving the compound. However, be cautious with temperature-sensitive compounds or assays.
-
pH Adjustment: While benzodiazepines can be more soluble at acidic pH, this can also lead to hydrolytic degradation.[1] Therefore, pH adjustment should be approached with caution and its impact on compound stability should be assessed.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Question: I am observing significant variability between replicate wells and experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the physicochemical properties of 1,4-benzodiazepine-2,5-diones:
-
Compound Instability: These compounds can be susceptible to hydrolytic degradation, especially in aqueous solutions at certain pH values.[1][5][6][7] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. The stability of the compound in your specific assay medium and conditions should be verified. A study on six 1,4-benzodiazepines showed a decrease of up to 40% for some compounds when stored at -20°C in bio-fluids over time.[8][9]
-
Precipitation: As mentioned above, poor solubility can lead to precipitation, resulting in an inaccurate effective concentration in your assay. Visually inspect your assay plates for any signs of precipitation.
-
Interaction with Assay Components: 1,4-Benzodiazepine-2,5-diones can interact with components in the cell culture medium, such as serum proteins. This can affect the free concentration of the compound and its activity.[4] Consider performing assays in serum-free media or validating the effect of serum on your compound's activity.
-
Pipetting Errors: Due to the use of small volumes of concentrated stock solutions, any pipetting inaccuracies can lead to large variations in the final concentration. Ensure your pipettes are properly calibrated.
-
Issue 3: Unexpected or Off-Target Effects
-
Question: My 1,4-benzodiazepine-2,5-dione is showing activity in a control cell line where the target is not expressed, or I am observing unexpected cellular phenotypes. What could be happening?
-
Answer: Off-target effects are a common challenge in drug discovery. For 1,4-benzodiazepine-2,5-diones, consider the following possibilities:
-
Broad Target Profile: The benzodiazepine scaffold is known to interact with a variety of biological targets beyond the intended one. For example, some benzodiazepines have been shown to inhibit protein kinases like Src.[10] It is advisable to perform counter-screening against a panel of common off-targets, such as a kinase or GPCR panel, to assess the selectivity of your compound.[11][12]
-
Interaction with GABAA Receptors: While 1,4-benzodiazepine-2,5-diones are structurally distinct from classical 1,4-benzodiazepines that target GABAA receptors, the possibility of weak interactions should not be completely ruled out without experimental validation, especially at high concentrations.
-
Mitochondrial Effects: Some benzodiazepines are known to interact with the translocator protein (TSPO) on the outer mitochondrial membrane, which could lead to various cellular effects.[13]
-
Cytotoxicity: At higher concentrations, the compound itself may be causing general cytotoxicity, leading to non-specific effects in your assay. It is essential to determine the cytotoxic profile of your compound, for instance, using an MTT or XTT assay.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store 1,4-benzodiazepine-2,5-dione compounds?
-
A1: For long-term storage, it is recommended to store the compounds as a dry powder at -20°C or -80°C, protected from light and moisture. For stock solutions in an organic solvent like DMSO, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Q2: How stable are 1,4-benzodiazepine-2,5-diones in cell culture media?
-
A2: The stability can vary depending on the specific derivative, the composition of the medium (especially pH and the presence of esterases in serum), and the incubation conditions. It is highly recommended to perform a stability study of your specific compound in the cell culture medium you are using for your experiments (e.g., by LC-MS analysis at different time points).
-
-
Q3: Can I use serum in my cell-based assays with these compounds?
-
A3: The presence of serum can affect the activity of your compound due to protein binding.[4] This can reduce the effective free concentration of the compound available to interact with its target. It is advisable to first test your compound in serum-free or low-serum conditions. If serum is required for your assay, you should characterize the effect of different serum concentrations on the compound's potency (e.g., by determining the IC50 at different serum percentages).
-
-
Q4: My 1,4-benzodiazepine-2,5-dione is an inhibitor of the HDM2-p53 interaction. What are the best assays to confirm its activity?
-
A4: A common primary assay to identify inhibitors of the HDM2-p53 interaction is a fluorescence polarization (FP) assay using a fluorescently labeled p53-derived peptide.[1][5][14] A thermal shift assay (Thermofluor) can also be used as a primary screen to identify compounds that bind to HDM2.[14] For cellular validation, you can perform assays to measure the upregulation of p53 target genes (e.g., by qPCR for p21 or PUMA) or proteins (e.g., by Western blot for p53 and p21), and cell proliferation assays in p53 wild-type versus p53-mutant or null cell lines to demonstrate on-target activity.[15]
-
Data Presentation
Table 1: Solubility of Selected Benzodiazepine Derivatives in Different Solvents
| Compound Class | Solvent | Solubility | Reference |
| 1,4-Benzodiazepin-2-ones | Water | Poorly soluble | [4] |
| Diazepam, Lorazepam, Clonazepam, Chlordiazepoxide | Water-Ethanol, Water-Propylene Glycol, Water-Polyethylene Glycol 200 | Solubility increases with increasing co-solvent fraction | [2] |
| Diazepam, Oxazepam, Nitrazepam | Water with Polyvinylpyrrolidone (PVP) | Increased solubility in the presence of PVP | [3][4] |
Table 2: Biological Activity of Exemplary 1,4-Benzodiazepine-2,5-diones
| Compound | Target/Activity | Assay Type | IC50/MIC | Reference |
| Substituted 1,4-benzodiazepine-2,5-diones | HDM2-p53 interaction antagonists | Fluorescence Polarization | Sub-micromolar | [14] |
| BZD derivative 11a | Anticancer (average over 60 tumor cell lines) | Growth Inhibition | GI50 = 0.24 μM | [16][17] |
| Compounds 4h and 4f | Anti-mycobacterial tuberculosis | Broth Microdilution | MIC = 1.55 and 2.87 µg/mL, respectively | [18] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
This protocol is adapted from methodologies used to screen for small molecule inhibitors of the HDM2-p53 interaction.[1][5]
-
Reagents and Materials:
-
Recombinant human HDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., FAM-RFMDYWEGL)
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
-
1,4-Benzodiazepine-2,5-dione compounds dissolved in DMSO
-
384-well, low-volume, black, round-bottom assay plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of HDM2 protein and the fluorescent p53 peptide in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Add a small volume (e.g., 10 µL) of the HDM2/peptide solution to each well of the 384-well plate.
-
Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the compound dilutions to the assay wells. Include DMSO-only controls.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the compound. Plot the change in polarization against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Thermal Shift Assay (Thermofluor) for Compound Binding to a Target Protein
This protocol is a general guide for assessing compound binding.[7][14][19]
-
Reagents and Materials:
-
Purified target protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
1,4-Benzodiazepine-2,5-dione compounds dissolved in DMSO
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-10 µM, and the final dye concentration is around 5x.
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the 1,4-benzodiazepine-2,5-dione compounds to the wells at the desired final concentration. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition. A positive shift in Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein.
-
Mandatory Visualizations
Caption: HDM2-p53 signaling pathway and the mechanism of its inhibition by 1,4-benzodiazepine-2,5-diones.
Caption: A logical workflow for troubleshooting common issues in biological assays with 1,4-benzodiazepine-2,5-diones.
References
- 1. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.quartzy.com [blog.quartzy.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The influence of plasma protein binding on distribution and pharmacological activity of tranquilizers of the benzodiazepine group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase: screening of a combinatorial library of 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The 1,4-benzodiazepine Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: What are the common starting materials for the synthesis of 1,4-benzodiazepine-2,5-diones?
A1: The synthesis of 1,4-benzodiazepine-2,5-diones often starts from amino acids.[1] Another common precursor is isatoic anhydride, which is a derivative of anthranilic acid.[2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of 1,4-benzodiazepine-2,5-diones can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.[3]
-
Suboptimal catalyst: The choice and amount of catalyst can significantly impact the yield. For similar benzodiazepine syntheses, various catalysts have been used, including H2PtCl6 and H-MCM-22.[1][3] Experimenting with different catalysts or optimizing the catalyst loading could improve the yield.
-
Side reactions: The formation of unwanted byproducts can reduce the yield of the desired product. Purification methods like silica gel column chromatography can help isolate the target compound.[4]
-
Reaction conditions: Factors such as solvent, temperature, and pH can influence the reaction outcome. For instance, some syntheses of related compounds have been successful under solvent-free conditions or in specific solvents like acetonitrile.[3][5]
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Minimizing side products often involves optimizing the reaction conditions:
-
Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway.
-
Reagent addition: Slow, controlled addition of reagents can sometimes reduce the formation of side products.
-
Choice of base: In reactions involving cyclization, the choice of base can be critical. For the synthesis of 1,4-benzodiazepine-2,5-diones, bases like 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B) have been used.[6]
Q4: What are the recommended purification methods for this compound?
A4: For the purification of related benzodiazepine derivatives, silica gel column chromatography is a commonly employed method.[4] The choice of eluent (solvent system) is crucial for effective separation. A typical eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[4] Recrystallization can also be used to obtain a high-purity product.
Q5: Are there any safety precautions I should be aware of during the scale-up synthesis?
A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. When working with flammable solvents, ensure there are no ignition sources nearby. For specific reagents, consult their Material Safety Data Sheets (MSDS) for detailed handling and safety information.
Data Presentation
The following tables summarize quantitative data from the synthesis of related benzodiazepine compounds to provide a reference for expected outcomes.
Table 1: Reaction Conditions and Yields for Benzodiazepine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-MCM-22 | Acetonitrile | Room Temp. | 1-3 | Good to Excellent | [3] |
| H2PtCl6 | Not Specified | Not Specified | Not Specified | Promising | [1] |
| None (Base Promoted) | Not Specified | Mild | Not Specified | Not Specified | [6] |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, based on general procedures for related compounds. Note: This protocol may require optimization for a specific scale-up process.
Step 1: N-methylation of a suitable anthranilic acid derivative.
-
Dissolve the starting anthranilic acid derivative in a suitable solvent (e.g., DMF or THF).
-
Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.
-
Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the N-methylated product by column chromatography or recrystallization.
Step 2: Coupling with an amino acid derivative.
-
Activate the carboxylic acid of the N-methylated anthranilic acid using a coupling agent (e.g., DCC or HATU).
-
Add the desired amino acid ester (e.g., glycine methyl ester hydrochloride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion.
-
Filter off any solid byproducts and concentrate the filtrate.
-
Purify the resulting dipeptide intermediate.
Step 3: Intramolecular cyclization to form the benzodiazepine-2,5-dione ring.
-
Dissolve the dipeptide intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a base (e.g., sodium methoxide) to promote cyclization.
-
Heat the reaction mixture to reflux and monitor for the formation of the product.
-
After completion, neutralize the reaction mixture and remove the solvent.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the proposed experimental workflow and a logical relationship for troubleshooting common issues.
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
addressing poor reproducibility in experiments with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor reproducibility in experiments involving 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Our goal is to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during synthesis, purification, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a low yield and multiple side products. What are the likely causes?
A1: Low yields and the formation of side products are common challenges in the synthesis of 1,4-benzodiazepine-2,5-diones.[1] Potential causes include incomplete reactions, side reactions due to reactive intermediates, and degradation of the product under the reaction conditions. It is crucial to carefully control reaction parameters such as temperature, reaction time, and the purity of starting materials. For a more detailed analysis, please refer to our troubleshooting guide on synthetic issues.
Q2: I am observing inconsistencies in the biological activity of my synthesized this compound across different batches. Why might this be happening?
A2: Inconsistent biological activity often points to variability in the purity and isomeric composition of your compound. Even small amounts of impurities can sometimes have significant biological effects. Furthermore, benzodiazepine derivatives can sometimes exist as different conformers, which might influence their biological activity. We recommend rigorous purification of each batch and thorough characterization to ensure consistency.
Q3: During purification by column chromatography, my compound seems to be degrading on the silica gel. Is this a known issue?
A3: While not specifically documented for this exact molecule, some organic compounds can be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or switching to a different stationary phase like alumina.
Q4: The NMR spectrum of my synthesized compound does not match the expected pattern for this compound. What could be the reason?
A4: Discrepancies in NMR spectra can arise from several sources. The presence of residual solvent or impurities is a common cause. It is also possible that an unexpected side reaction has occurred, leading to a different molecular structure. We recommend re-purifying the sample and acquiring the spectrum again. If the issue persists, consider more advanced analytical techniques like 2D NMR or mass spectrometry to elucidate the structure.
Troubleshooting Guides
Guide 1: Low Yield and Impurities in Synthesis
Issue: The synthesis of this compound is resulting in a yield significantly lower than expected, and TLC/NMR analysis shows multiple spots/peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using TLC. Extend the reaction time if the starting material is still present. | The starting material spot on the TLC plate should disappear, and the product spot should intensify. |
| Side Reactions | Lower the reaction temperature. Ensure that all reagents are added slowly and in the correct order. | A cleaner reaction profile on the TLC with fewer side product spots. |
| Degradation of Product | If the reaction requires harsh conditions (e.g., strong acid or base), consider if the product is stable under these conditions. A small-scale stability test can be performed.[2] | The product should remain stable under the reaction conditions, leading to a higher isolated yield. |
| Purity of Starting Materials | Verify the purity of your starting materials (e.g., N-methyl-isatoic anhydride and glycine) by NMR or melting point. | Using pure starting materials will prevent the formation of impurities that can complicate the reaction and purification. |
Guide 2: Inconsistent Analytical Data
Issue: Batch-to-batch variations are observed in the analytical data (NMR, Mass Spec, HPLC) for the purified this compound.
| Observed Discrepancy | Potential Cause | Recommended Action |
| Variable NMR Chemical Shifts | Residual solvents or differences in sample concentration. | Ensure the sample is thoroughly dried under high vacuum. Prepare samples for NMR in a consistent manner. |
| Unexpected Mass Spec Peaks | Presence of impurities or adduct formation (e.g., with sodium or potassium). | Re-purify the sample. Analyze the high-resolution mass spectrum to identify the exact mass of the impurities. |
| Shifting HPLC Retention Times | Changes in the mobile phase composition, column temperature, or column degradation. | Prepare fresh mobile phase for each analysis. Use a column thermostat. Check the column's performance with a standard compound. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for 1,4-benzodiazepine-2,5-diones.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or dioxane.
-
Addition of Amino Acid: Add glycine (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting decision tree for synthesis-related issues.
Caption: A hypothetical signaling pathway modulated by the target compound.
References
Validation & Comparative
comparing the efficacy of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with other anticancer agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of 1,4-benzodiazepine-2,5-dione derivatives against established chemotherapeutic agents. Due to the limited availability of specific data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, this guide will focus on the closely related and well-characterized 1,4-benzodiazepine-2,5-dione (referred to as BZD-11a) and its potent derivative (referred to as BZD-52b), as identified in recent anticancer screenings.[1] The in-vitro cytotoxic activities of these compounds are compared with standard anticancer drugs: doxorubicin, cisplatin, and paclitaxel.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values of the compared compounds across various human cancer cell lines. Lower values indicate higher potency.
Table 1: Efficacy of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Cancer Cell Lines | Average GI50 (µM) | Mechanism of Action | Source |
| 1,4-Benzodiazepine-2,5-dione (BZD-11a) | 60 human tumor cell lines of nine types | 0.24 | Not specified | [1] |
| BZD-52b (a derivative of BZD-11a) | Lung cancer cells (e.g., NCI-H522) | Not specified (highly potent) | Protein synthesis inhibitor, induces cell cycle arrest and apoptosis | [1] |
Table 2: Comparative Efficacy with Standard Anticancer Agents (IC50 values in µM)
| Cell Line | Cancer Type | Doxorubicin | Cisplatin | Paclitaxel | Source |
| MCF-7 | Breast Adenocarcinoma | 2.5 (24h) | ~10-30 (48-72h) | 0.0075 (24h) | [2][3][4] |
| A549 | Lung Carcinoma | > 20 (24h) | 1.58 - 23.4 (72h) | ~0.027 (120h) | [2][5][6][7] |
| HCT116 | Colon Carcinoma | Not specified | Not specified | 0.00246 (72h) | [8] |
Note: IC50 values can vary significantly between studies due to different experimental conditions such as exposure time and assay methods.[3][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Plating: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anticancer mechanism of BZD-52b.
Caption: A typical workflow for in-vitro anticancer drug screening.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
The Evolving Landscape of 1,4-Benzodiazepine-2,5-diones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1,4-benzodiazepine-2,5-dione scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-tubercular, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
The 1,4-benzodiazepine-2,5-dione core has proven to be a versatile template for the design of potent and selective modulators of various biological targets. By systematically modifying the substituents at different positions of this bicyclic system, researchers have been able to fine-tune the pharmacological profile of these compounds, leading to the discovery of promising candidates for the treatment of a range of diseases.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,4-benzodiazepine-2,5-dione derivatives is highly dependent on the nature and position of the substituents on the benzodiazepine core. The following tables summarize the key SAR findings for different therapeutic areas, providing a comparative overview of the impact of various chemical modifications.
Anticancer Activity: Targeting Protein Synthesis and p53-MDM2 Interaction
1,4-Benzodiazepine-2,5-diones have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: inhibition of protein synthesis and disruption of the p53-MDM2 protein-protein interaction.
A 2022 study published in the Journal of Medicinal Chemistry identified a series of 1,4-benzodiazepine-2,5-dione derivatives as potent protein synthesis inhibitors with significant anticancer activity.[1] The initial hit compound, 11a , displayed an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[1] Subsequent SAR studies led to the discovery of compound 52b , which exhibited highly potent antitumor effects by inducing cell cycle arrest and apoptosis.[1] Further investigations revealed that compound 52b inhibits protein synthesis in cancer cells and significantly suppressed tumor growth in a non-small-cell lung cancer xenograft model without observable toxicity.[1]
Another key anticancer mechanism for this class of compounds is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2). By blocking this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. A library of 1,4-benzodiazepine-2,5-diones was screened for their ability to bind to the p53-binding domain of HDM2, leading to the identification of sub-micromolar antagonists of this interaction.[2]
Table 1: SAR of 1,4-Benzodiazepine-2,5-dione Derivatives as Anticancer Agents
| Compound | R1 | R2 | R3 | R4 | Activity (IC50/GI50) | Target/Mechanism | Reference |
| 11a | H | H | H | H | GI50 = 0.24 µM (average) | Protein Synthesis Inhibitor | [1] |
| 52b | Substituted Phenyl | H | Methyl | H | Highly Potent (specific value not provided) | Protein Synthesis Inhibitor | [1] |
| Generic HDM2 Inhibitor | Varies | Varies | Varies | Varies | Sub-micromolar | HDM2-p53 Interaction Antagonist | [2][3] |
| Compound 17 (Enantiomerically Pure) | Varies | Varies | Varies | Varies | IC50 = 394 nM (MDM2 binding) | HDM2-p53 Interaction Antagonist | [3] |
Anti-tubercular Activity
Several studies have highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives as potent anti-tubercular agents. A notable study reported the synthesis of a series of these compounds with diverse substituents at the C-3 position, derived from amino acids.[4] The results indicated that the diazepine frame is crucial for their anti-mycobacterial activity.[4] Compounds 4h and 4f were identified as the most promising candidates, with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 μg/mL, respectively.[4] Docking studies suggested that these compounds may exert their effect by targeting the enoyl acyl carrier protein.[4]
Table 2: SAR of 1,4-Benzodiazepine-2,5-dione Derivatives as Anti-tubercular Agents
| Compound | C-3 Substituent | MIC (μg/mL) | Putative Target | Reference |
| 4h | (from specific amino acid) | 1.55 | Enoyl acyl carrier protein | [4] |
| 4f | (from specific amino acid) | 2.87 | Enoyl acyl carrier protein | [4] |
Antimicrobial Activity
The antimicrobial potential of benzodiazepine derivatives has also been explored. While the provided search results focus more on 1,5-benzodiazepines, the general principles of SAR can be informative. For instance, a study on 1,5-benzodiazepine derivatives demonstrated that substituents on the phenyl ring and the presence of a thiophene or thiazole ring significantly influence their antimicrobial activity.[5] This suggests that similar modifications to the 1,4-benzodiazepine-2,5-dione scaffold could yield potent antimicrobial agents. One study on newly synthesized[6][7] substituted benzodiazepines showed good antimicrobial activity against various bacteria, including E. coli and S. aureus, when tested by the disc diffusion method and for Minimum Inhibitory Concentration (MIC).[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are methodologies for key assays used to evaluate the biological activity of 1,4-benzodiazepine-2,5-dione derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-benzodiazepine-2,5-dione derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction
This assay is used to screen for inhibitors that disrupt the binding of a fluorescently labeled p53-derived peptide to the HDM2 protein.
Protocol:
-
Reagent Preparation: Prepare a fluorescently labeled p53 peptide (e.g., TAMRA-labeled) and the recombinant human HDM2 protein in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Assay Setup: In a 384-well black plate, add the 1,4-benzodiazepine-2,5-dione derivatives at various concentrations.
-
Protein-Peptide Binding: Add the HDM2 protein and the fluorescently labeled p53 peptide to the wells. The final concentrations should be optimized for a stable fluorescence polarization signal.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.
-
Data Analysis: A decrease in the fluorescence polarization signal indicates the displacement of the fluorescent peptide from HDM2 by the test compound. The IC50 value is calculated from the dose-response curve.[2]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Keep the solution on ice to prevent spontaneous polymerization.
-
Compound Addition: In a 96-well plate, add the 1,4-benzodiazepine-2,5-dione derivatives at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: An increase in absorbance over time indicates tubulin polymerization. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 value can be calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1,4-benzodiazepine-2,5-dione derivatives.
Caption: Experimental workflow for the discovery of bioactive 1,4-benzodiazepine-2,5-dione derivatives.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 7. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
comparative analysis of different synthetic routes to 1,4-benzodiazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The development of efficient and versatile synthetic routes to this important heterocyclic system is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of several prominent synthetic strategies, offering a detailed look at their methodologies, quantitative performance, and overall applicability.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Scalability |
| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation.[1] | Good to excellent (resin-dependent) | Mild, room temperature | Excellent for library synthesis |
| Ugi Four-Component Condensation | High convergence and diversity; two-step process.[2] | Good to excellent (54-83% for cyclization)[2] | Mild, then acidic or thermal cyclization | Good |
| Base-Promoted Ring Expansion | Novel rearrangement of readily available precursors.[3] | Good to excellent (up to 99%)[3] | Mild, basic conditions | Moderate |
| Palladium-Catalyzed Intramolecular Amidation | Good functional group tolerance; applicable to complex substrates.[4] | Good to excellent | Elevated temperatures, requires catalyst and ligand | Good |
| H₂PtCl₆-Catalyzed Synthesis | Novel, convenient one-pot synthesis from amino acids.[5] | Good to excellent | Mild, catalytic | Moderate |
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of small molecules for drug discovery. The synthesis of 1,4-benzodiazepine-2,5-diones on a solid support offers significant advantages in terms of purification and automation. A common approach involves the sequential addition of three commercially available building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent.[1]
Experimental Protocol:
A representative solid-phase synthesis is outlined below:
-
Resin Preparation: A suitable resin (e.g., Merrifield resin) is functionalized with a linker, often derived from 4-hydroxy-2,6-dimethoxybenzaldehyde.
-
Loading of the First Building Block: The α-amino ester is attached to the resin-bound aldehyde via reductive amination using a mild reducing agent such as NaBH(OAc)₃.
-
Acylation with Anthranilic Acid: The resin-bound secondary amine is then acylated with a desired anthranilic acid derivative.
-
N-Alkylation: The amide nitrogen is alkylated using a suitable alkylating agent in the presence of a base.
-
Cyclization and Cleavage: The benzodiazepine-2,5-dione ring is formed via an intramolecular cyclization, typically promoted by a base. Subsequent cleavage from the resin, often with trifluoroacetic acid, affords the final product.
Logical Relationship of Solid-Phase Synthesis
Caption: Workflow of the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.
Ugi Four-Component Condensation
The Ugi four-component condensation (Ugi-4CC) is a powerful one-pot reaction that allows for the rapid assembly of complex molecules from simple starting materials. A two-step sequence involving an Ugi-4CC followed by a cyclization step provides a highly efficient and versatile route to a wide range of substituted 1,4-benzodiazepine-2,5-diones.[2] This method is particularly advantageous for creating molecular diversity.[2]
Experimental Protocol:
Step 1: Ugi Four-Component Condensation
-
To a solution of an o-aminobenzoic acid (1.0 equiv.) in a suitable solvent (e.g., methanol), is added an aldehyde or ketone (1.0 equiv.), an amine (1.0 equiv.), and an isocyanide (1.0 equiv.).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the crude Ugi product is purified by chromatography.
Step 2: Acid-Catalyzed Cyclization
-
The purified Ugi product is dissolved in a suitable solvent (e.g., dichloromethane).
-
A strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified to yield the 1,4-benzodiazepine-2,5-dione.
Quantitative Data for Ugi-4CC Route
| Entry | Aldehyde/Ketone | Amine | Isocyanide | Cyclization Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 78 |
| 2 | Isobutyraldehyde | Cyclohexylamine | Benzyl isocyanide | 81 |
| 3 | Acetone | Aniline | Ethyl isocyanoacetate | 75 |
| 4 | 4-Chlorobenzaldehyde | Methylamine | 1-Isocyanocyclohexene | 83[2] |
| 5 | Propionaldehyde | Ethylamine | tert-Butyl isocyanide | 79 |
Ugi Reaction and Cyclization Pathway
Caption: Pathway of the Ugi-4CC route to 1,4-benzodiazepine-2,5-diones.
Base-Promoted Ring Expansion
A novel and efficient approach to 1,4-benzodiazepine-2,5-diones involves the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones.[3] This method proceeds under mild conditions and offers high yields, providing an alternative strategy that avoids the use of traditional condensation reactions.
Experimental Protocol:
-
The 3-aminoquinoline-2,4-dione starting material is dissolved in a suitable solvent such as ethanol or dimethylformamide.
-
A base, such as 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B), is added to the solution.[3]
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to a day, depending on the substrate and base used.
-
Upon completion, the reaction is worked up by acidification and extraction. The crude product is then purified by recrystallization or column chromatography.
Quantitative Data for Ring Expansion Route
| Entry | Starting Material Substituent (R) | Base | Solvent | Time (h) | Yield (%) |
| 1 | H | TMG | EtOH | 24 | 95[3] |
| 2 | 4-Cl | NaOEt | EtOH | 12 | 92[3] |
| 3 | 4-MeO | Triton B | DMF | 18 | 88[3] |
| 4 | 3-Me | TMG | EtOH | 24 | 99[3] |
| 5 | 3-Ph | NaOEt | EtOH | 16 | 90[3] |
Ring Expansion Signaling Pathway
Caption: Key steps in the base-promoted ring expansion synthesis.
Palladium-Catalyzed Intramolecular Amidation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The intramolecular Buchwald-Hartwig amidation provides a reliable method for the construction of the seven-membered ring of the 1,4-benzodiazepine-2,5-dione core.[4] This approach often utilizes precursors synthesized via methods like the Ugi reaction.
Experimental Protocol:
-
The acyclic N-(o-halophenyl)amide precursor is dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., P(o-tolyl)₃ or BINAP) are added.
-
A base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is added to the mixture.
-
The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.
-
After cooling, the reaction mixture is filtered, concentrated, and the product is purified by column chromatography.
Experimental Workflow for Palladium-Catalyzed Synthesis
Caption: Experimental workflow for the Pd-catalyzed intramolecular amidation.
H₂PtCl₆-Catalyzed Synthesis from Amino Acids
A novel and convenient one-pot synthesis of 1,4-benzodiazepine-2,5-diones has been developed using hexachloroplatinic acid (H₂PtCl₆) as a catalyst.[5] This method utilizes readily available amino acids as starting materials, offering a straightforward and efficient route to the desired products.
Experimental Protocol:
-
A mixture of an isatoic anhydride (1.0 equiv.) and an amino acid (1.1 equiv.) is suspended in a suitable solvent like acetic acid.
-
A catalytic amount of H₂PtCl₆ is added to the suspension.
-
The reaction mixture is heated at reflux for several hours until the reaction is complete.
-
The mixture is cooled, and the precipitated product is collected by filtration and washed to afford the pure 1,4-benzodiazepine-2,5-dione.
Quantitative Data for H₂PtCl₆-Catalyzed Synthesis
| Entry | Isatoic Anhydride Substituent | Amino Acid | Yield (%) |
| 1 | H | Glycine | 92[5] |
| 2 | 5-Cl | L-Alanine | 88[5] |
| 3 | 5-NO₂ | L-Valine | 85[5] |
| 4 | H | L-Phenylalanine | 90[5] |
| 5 | 5-Br | L-Isoleucine | 87[5] |
Catalytic Cycle for H₂PtCl₆-Catalyzed Synthesis
Caption: Simplified catalytic pathway for the H₂PtCl₆-catalyzed synthesis.
Conclusion
The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through a variety of effective methods. The choice of the optimal synthetic route will depend on the specific goals of the research, such as the need for library generation, the desired level of molecular diversity, the availability of starting materials, and the required scale of the synthesis. Solid-phase synthesis and the Ugi four-component condensation are particularly well-suited for the creation of diverse compound libraries. The base-promoted ring expansion and catalytic methods offer novel and efficient alternatives for specific applications. The palladium-catalyzed intramolecular amidation remains a robust and reliable method for the formation of the core heterocyclic ring, especially in the context of complex molecule synthesis. This guide provides the foundational information for researchers to make informed decisions when embarking on the synthesis of these valuable compounds.
References
- 1. scribd.com [scribd.com]
- 2. A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Target Landscape: A Comparative Analysis of a Novel 1,4-Benzodiazepine-2,5-dione and Alternative Kinase Inhibitors
For Immediate Release
A comprehensive guide offering a comparative analysis of the cross-reactivity and off-target effects of a promising anticancer agent, the 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivative known as compound 52b , is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of its kinase inhibitory profile alongside established kinase inhibitors, offering valuable insights for preclinical drug development.
Recent studies have identified a series of 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis with significant anticancer activity.[1] Notably, compound 52b has demonstrated promising results against various cancer cell lines.[1] Understanding the selectivity of such compounds is paramount to predicting potential side effects and identifying opportunities for therapeutic optimization. This guide delves into the cross-reactivity profile of compound 52b and compares it with the well-characterized Polo-like kinase 1 (PLK1) inhibitor, BI-2536 , and the pan-Aurora kinase inhibitor, Tozasertib (VX-680) .
Comparative Kinase Inhibition Profiles
To provide a clear and objective comparison, the inhibitory activity of compound 52b, BI-2536, and Tozasertib against a panel of kinases is summarized below. The data is presented as the percentage of kinase activity remaining at a 10 µM concentration of the inhibitor, as determined by KINOMEscan™ assays. A lower percentage indicates stronger inhibition.
| Kinase Target | Compound 52b (% Control) | BI-2536 (% Control) | Tozasertib (VX-680) (% Control) |
| Primary Target(s) | Protein Synthesis (indirect) | PLK1 | Aurora A, Aurora B, Aurora C |
| AURKA (Aurora A) | 94 | 3.8 | 0.1 |
| AURKB (Aurora B) | 88 | 1.1 | 0.1 |
| PLK1 | 96 | 0.1 | 1.1 |
| ABL1 | 96 | 1.3 | 0.1 |
| FLT3 | 92 | 0.4 | 0.1 |
| LCK | 98 | 1.2 | 1.3 |
| SRC | 97 | 2.5 | 2.1 |
| VEGFR2 (KDR) | 95 | 15 | 1.8 |
| ... (selected off-targets) | |||
| CAMKK1 | 99 | 12 | 85 |
| CAMKK2 | 100 | 20 | 92 |
| RIPK1 | Not Available | Not Available | Potent Inhibitor |
| BRD4 | Not Available | Potent Inhibitor | Not Available |
Note: The primary mechanism of action for compound 52b is the inhibition of protein synthesis, which indirectly affects various cellular processes regulated by kinases. KINOMEscan data for compound 52b was obtained from the supplementary information of the cited study.[1] Data for BI-2536 and Tozasertib are compiled from publicly available databases and literature.[2][3][4][5]
Experimental Methodologies
The determination of kinase inhibition profiles is crucial for assessing the selectivity of a compound. The following section details the protocols for the key experiments utilized in generating the comparative data.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase that is tagged with DNA. This mixture is then applied to a ligand-immobilized solid support. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Protocol:
-
Compound Preparation: Test compounds are prepared in DMSO at a desired stock concentration.
-
Assay Reaction: Kinases, expressed as T7 phage fusion proteins, are incubated with the test compound and an immobilized, active-site directed ligand in a multi-well plate.
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Filtration and Washing: The mixture is filtered to separate the solid support with the bound kinase from the unbound components. The support is washed to remove non-specific binding.
-
Quantification: The amount of kinase bound to the solid support is determined by quantitative PCR (qPCR) of the DNA tag associated with the kinase.
-
Data Analysis: The results are reported as the percentage of the control (DMSO vehicle), where a lower percentage signifies stronger binding of the test compound to the kinase.
In Vitro Protein Synthesis Inhibition Assay
This assay is employed to determine the effect of a compound on the translation of mRNA into protein.
Principle: A cell-free in vitro translation system, such as a rabbit reticulocyte lysate, is used. This lysate contains all the necessary components for protein synthesis. A reporter mRNA, typically encoding a readily detectable enzyme like luciferase, is added to the system. The activity of the newly synthesized reporter protein is then measured, which serves as a proxy for the overall protein synthesis activity. A decrease in reporter activity in the presence of a test compound indicates inhibition of protein synthesis.[6][7][8]
Protocol:
-
Reaction Setup: In a microplate well, the rabbit reticulocyte lysate is mixed with an amino acid mixture, the reporter mRNA (e.g., luciferase mRNA), and the test compound at various concentrations.
-
Incubation: The plate is incubated at 30°C for a sufficient time (e.g., 90 minutes) to allow for translation to occur.
-
Reporter Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added to each well.
-
Signal Measurement: The resulting signal (e.g., luminescence) is measured using a plate reader.
-
Data Analysis: The signal from the compound-treated wells is compared to the vehicle control to determine the percentage of inhibition of protein synthesis.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: KINOMEscan™ Experimental Workflow.
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. opnme.com [opnme.com]
- 4. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Potential of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a Novel HPLC Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of High-Performance Liquid Chromatography (HPLC) analysis of benzodiazepines, the selection of a suitable reference standard is paramount for accurate quantification and method validation. This guide explores the potential of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a novel reference standard, comparing its known properties with established standards like Diazepam and its deuterated analog, Diazepam-d5. While comprehensive experimental data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation and outlines the necessary experimental protocols to ascertain its suitability.
Physicochemical Properties: A Comparative Overview
A reliable HPLC reference standard should possess well-characterized physicochemical properties, including high purity, stability, and solubility in common mobile phases. The following table summarizes the available information for this compound and compares it with commonly used benzodiazepine reference standards.
| Property | This compound | Diazepam | Diazepam-d5 |
| CAS Number | 1133-42-2 | 439-14-5 | 100749-25-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₆H₁₃ClN₂O | C₁₆H₈D₅ClN₂O |
| Molecular Weight | 190.19 g/mol | 284.7 g/mol | 289.8 g/mol |
| Purity | Commercially available, purity levels to be verified. | High purity standards (>98%) are commercially available. | High purity standards (>98%) are commercially available. |
| Solubility | Expected to be soluble in methanol and acetonitrile. Experimental verification is required. | Soluble in methanol and acetonitrile. | Soluble in methanol and acetonitrile. |
| UV λmax | Not experimentally determined. Expected to be in the range of 220-280 nm. | Approximately 230 nm and 254 nm. | Similar to Diazepam. |
| Stability | Stability in solution is not documented and requires experimental evaluation. | Generally stable in solution when stored properly.[1] | Stable, used as an internal standard in mass spectrometry. |
Experimental Protocols for Validation as a Reference Standard
To rigorously evaluate this compound as a potential HPLC reference standard, the following experimental protocols are recommended:
Purity Determination
The purity of the candidate reference standard is a critical parameter.
-
Method: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the chemical structure and identify any potential impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra for signals corresponding to the target compound and any unexpected signals that may indicate impurities.
-
Perform HRMS analysis to confirm the elemental composition.
-
Solubility Assessment
Determining the solubility in common HPLC solvents is essential for preparing stock and working standard solutions.
-
Method: The equilibrium solubility method.
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., methanol, acetonitrile, water, and mixtures thereof) in a sealed vial.
-
Agitate the vial at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration using a calibrated HPLC-UV method.
-
UV-Vis Spectrophotometric Analysis
Characterizing the UV absorption profile is necessary for selecting the optimal detection wavelength in HPLC.
-
Method: UV-Vis spectrophotometry.
-
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Scan the solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Stability Studies
The stability of the reference standard in both solid form and in solution must be established to ensure the reliability of analytical results over time.
-
Method: Long-term and short-term stability studies under various storage conditions.
-
Procedure:
-
Solid-state stability: Store accurately weighed samples of the solid compound at different temperatures (e.g., -20°C, 4°C, and ambient temperature) and humidity levels. Analyze the purity at regular intervals.
-
Solution stability: Prepare stock solutions in relevant solvents (e.g., methanol, acetonitrile) and store them at different temperatures (e.g., -20°C and 4°C). Analyze the concentration of the solutions at regular intervals using a validated HPLC method. Some benzodiazepines have shown stability for up to a year under appropriate storage conditions.[1]
-
Workflow and Method Validation Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows in utilizing a reference standard for HPLC analysis and the logical relationships in method validation.
References
Unveiling Novel Protein Synthesis Inhibitors: A Comparative Analysis of 1,4-Benzodiazepine-2,5-dione Analogs
For Immediate Release
Beijing, China - A recent study has identified a promising new class of protein synthesis inhibitors based on the 1,4-benzodiazepine-2,5-dione (BZD) scaffold. The research, published in the Journal of Medicinal Chemistry, details the discovery of a lead compound, 11a , and a subsequent, highly potent analog, 52b , which demonstrates significant anticancer activity by inhibiting protein synthesis.[1] This guide provides a comprehensive comparison of the protein synthesis inhibitory effects of various BZD analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison of BZD Analogs
A structure-activity relationship (SAR) investigation was conducted to optimize the initial hit compound, 11a , which exhibited an average 50% growth inhibitory concentration (GI50) of 0.24 μM across a panel of 60 human cancer cell lines.[1] The subsequent optimization led to the development of compound 52b , which showed markedly improved anticancer effects. The inhibitory activities of key analogs are summarized in the table below.
| Compound ID | R1 | R2 | R3 | R4 | Average GI50 (μM) |
| 11a | H | H | H | H | 0.24 |
| 52a | OCH3 | OCH3 | OCH3 | H | Data not specified |
| 52b | OCH3 | OCH3 | OCH3 | Br | Data not specified, but highlighted as highly potent |
Note: Specific GI50 values for all analogs were not detailed in the primary publication, but the SAR summary indicated that the 3,4,5-trimethoxy substitution on the phenyl group significantly improved potency, with bromine substitution further increasing activity.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the BZD analogs.
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the BZD analogs for a specified period (e.g., 48 hours).
-
Cell Fixation: The culture medium is removed, and cells are fixed by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing the plates multiple times with 1% acetic acid. The plates are then air-dried.
-
Solubilization and Absorbance Reading: The protein-bound SRB is solubilized by adding 10 mM Tris base solution to each well. The absorbance is measured at 510 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.[2][3][4][5][6]
Protein Synthesis Inhibition Assay (Polysome Profile Analysis)
Polysome profiling is a technique used to separate ribosomes and polysomes by ultracentrifugation through a sucrose gradient. A decrease in polysomes relative to monosomes indicates an inhibition of translation initiation.
Materials:
-
Cancer cell lines
-
Cycloheximide (100 µg/mL)
-
Lysis buffer
-
Sucrose solutions (e.g., 10-50% linear gradient)
-
Ultracentrifuge
Procedure:
-
Cell Treatment and Lysis: Cells are treated with the test compound (e.g., 52b ) for a defined period. Prior to harvesting, cycloheximide is added to the culture medium to arrest translating ribosomes on the mRNA. Cells are then washed with ice-cold PBS containing cycloheximide and lysed.
-
Sucrose Gradient Preparation: A linear sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.
-
Ultracentrifugation: The cell lysate is layered on top of the sucrose gradient and centrifuged at high speed for several hours. This separates the cellular components based on their size and density, with larger polysomes sedimenting further down the gradient.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. The profile shows peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes. A reduction in the polysome peaks and an increase in the 80S monosome peak in treated cells compared to control cells indicates inhibition of protein synthesis.[7][8][9][10][11]
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating BZD analogs.
Caption: Postulated mechanism of action for BZD analog 52b.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysome Profiling Analysis [bio-protocol.org]
- 8. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Validation of Analytical Methods for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and other benzodiazepine derivatives. The selection of an appropriate analytical technique is critical for accurate quantification in research, clinical, and forensic settings. This document outlines and compares common chromatographic techniques, offering supporting data from validated methods for similar compounds due to the limited availability of specific validation data for this compound.
The primary analytical methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and limitations regarding sensitivity, selectivity, and sample preparation complexity.
Comparison of Analytical Method Performance
The following tables summarize the validation parameters for different analytical methods applied to the analysis of various benzodiazepines. This data provides a benchmark for the expected performance when developing and validating a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
| Analyte(s) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Reference |
| 6 Benzodiazepines | 0.20–18.0 | 0.02-0.47 (as ng/µL) | 0.07-1.57 (as ng/µL) | 93.2-108.6 | 0.5-12 | 88-113 | [1][2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Reference |
| 13 Designer Benzodiazepines | 1–500 | 0.5 | 1 | 88-112 (as ±12% bias) | 3-21 | 35-90 | [3][4] |
| 14 Benzodiazepines | Not Specified | Not Specified | 0.1-1.0 | Not Specified | Not Specified | >83 (except one analyte) | [5] |
| 5 Benzodiazepines | Not Specified | Not Specified | Not Specified | 99.7-107.3 | <9 | Not Specified | [6] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte(s) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Reference |
| 10 Benzodiazepines | Not Specified | Not Specified | Not Specified | 83.7-118.6 | 0.1-14.9 | Not Specified | [7] |
| 5 Benzodiazepines | Not Specified | Not Specified | Not Specified | 99.7-107.3 | <9 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC, LC-MS/MS, and GC-MS for benzodiazepines.
HPLC with UV/DAD Detection: Protocol for Benzodiazepine Analysis
This method is suitable for the quantification of various benzodiazepines in pharmaceutical and biological matrices.
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C8 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., hydrolyzed urine, deproteinized plasma) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions
-
Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and 0.05M ammonium acetate[2]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV/DAD at 240 nm[1]
-
Injection Volume: 20 µL[1]
LC-MS/MS: Protocol for Designer Benzodiazepine Analysis in Blood
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of benzodiazepines in complex biological matrices.[3][4]
Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of postmortem blood, add an internal standard.
-
Perform protein precipitation.
-
Condition an SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes.
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Gradient elution with a mixture of an aqueous solution with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[3][4]
GC-MS: Protocol for Benzodiazepine Analysis in Blood and Urine
GC-MS is a robust technique for benzodiazepine analysis, often requiring derivatization for thermally labile compounds.[8]
Sample Preparation (Solid Phase Extraction - SPE)
-
For urine samples, perform enzymatic hydrolysis to cleave conjugated metabolites.[8]
-
Fortify the sample with a deuterated internal standard.[8]
-
Perform mixed-mode solid-phase extraction.[8]
-
Elute the analytes.
-
Derivatize the extract with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to improve thermal stability and chromatographic performance.[8]
Chromatographic and Mass Spectrometric Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., ZB-5MSi)[7]
-
Carrier Gas: Helium[7]
-
Injection Mode: Splitless
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM)[8]
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: General workflow for HPLC-DAD analysis.
Caption: Workflow for LC-MS/MS analysis in blood.
Caption: Workflow for GC-MS analysis in urine.
Conclusion
The choice of analytical method for this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
HPLC-UV/DAD is a cost-effective and robust method suitable for analyzing higher concentrations, for example, in pharmaceutical formulations.
-
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the quantification of trace levels in biological fluids.[9]
-
GC-MS is a reliable alternative, particularly for volatile and thermally stable compounds, though it may require a derivatization step for many benzodiazepines.[10]
The validation data and protocols presented for analogous compounds provide a solid foundation for developing and validating a robust analytical method for this compound. It is recommended that any newly developed method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 4. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1,4-Benzodiazepine-2,5-dione Derivatives: A Guide for Drug Development Professionals
This guide provides a comparative overview of molecular docking studies performed on 1,4-benzodiazepine-2,5-dione derivatives, a scaffold of significant interest in medicinal chemistry. The following sections summarize key quantitative data, detail experimental protocols, and visualize the computational workflows to offer researchers and scientists a comprehensive resource for evaluating the potential of these compounds against various biological targets.
Data Summary: Docking Performance and Biological Activity
The following tables summarize the results of several docking studies, presenting the binding affinities and, where available, the corresponding biological activities of various 1,4-benzodiazepine-2,5-dione derivatives.
Table 1: Anti-tubercular Activity
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity (MIC, µg/mL) |
| 4h | Enoyl Acyl Carrier Protein Reductase (InhA) | - | - | 1.55[1] |
| 4f | Enoyl Acyl Carrier Protein Reductase (InhA) | - | - | 2.87[1] |
Table 2: Anticancer Activity (HDM2 Antagonists)
| Compound | Target Protein | Docking Score (CDOCKER Interaction Energy) | Key Interacting Residues | Biological Activity |
| Ligand 25 | HDM2 | - | HIS96 (π-π interaction)[2] | p53-HDM2 interaction inhibitor[2] |
| Ligand 51 | HDM2 | - | - | p53-HDM2 interaction inhibitor[2] |
| Compound 17 | MDM2 | - | - | IC50 = 394 nM (binding)[3] |
Table 3: Anticancer Activity (VEGFR-2 Kinase Inhibitors)
| Compound | Target Protein | Docking Score | Key Interacting Residues | Biological Activity (IC50, µg/mL) |
| 4b | VEGFR-2 Kinase | Higher than other tested compounds | - | HCT15: 37.04, SKMel2: 39.45, SKOV3: 36.61[4] |
Table 4: CNS Activity (GABAA Receptor Modulators)
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity |
| 11b | GABAA Receptor (PDB: 6HUP) | -9.46[5] | - | Potent CNS depressant[5] |
| 10c | GABAA Receptor (PDB: 6HUP) | -9.18[5] | - | Significant antiepileptic activity[5] |
| Diazepam (Standard) | GABAA Receptor (PDB: 6HUP) | -9.88[5] | - | Standard CNS depressant[5] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below. These protocols provide a basis for reproducing or designing similar computational experiments.
Study 1: Anti-tubercular Agents
-
Target Protein: Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
-
Software: Not explicitly stated in the provided abstract.
-
Methodology: A docking study was performed to understand the mechanism of action of the synthesized 1,4-benzodiazepine-2,5-diones. The results suggest that the diazepine frame is crucial for their anti-tubercular activity.[1][6]
Study 2: HDM2 Antagonists
-
Target Protein: Human Double Minute 2 (HDM2).
-
Software: Discovery Studio 2.1 with CDOCKER protocol.[2]
-
Methodology: Docking operations were performed on 59 1,4-benzodiazepine-2,5-dione derivatives. The results indicated that a π-π interaction between the imidazole group of HIS96 in HDM2 and the aryl ring at the 4-N position of the ligand is a key factor for binding.[2] Quantitative Structure-Activity Relationship (QSAR) models were also developed using genetic function approximation (GFA) and genetic partial least squares (G/PLS).[2]
Study 3: VEGFR-2 Kinase Inhibitors
-
Target Protein: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase.
-
Software: Not explicitly stated in the provided abstract.
-
Methodology: Molecular docking was used to analyze the interaction between six synthesized 1,4-benzodiazepine-2,5-dione derivatives and the VEGFR-2 kinase receptor. The docking scores were correlated with the in vitro cytotoxicity results.[4]
Study 4: CNS Active Agents
-
Target Protein: GABAA Receptor (PDB ID: 6HUP).[5]
-
Software: MOE (Molecular Operating Environment).[5]
-
Methodology: Molecular docking studies were performed to understand the interaction pattern and binding mode of newly synthesized 2,4-disubstituted-1,5-benzodiazepines at the GABAA receptor. The docking results were in good agreement with the observed in vivo CNS depressant and antiepileptic activities.[5]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway relevant to the anticancer activity of these compounds.
References
- 1. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones - ProQuest [proquest.com]
- 5. Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lack of Preclinical and Clinical Data Precludes Direct Therapeutic Index Comparison for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
A direct comparative assessment of the therapeutic index of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione against established benzodiazepines is not feasible at this time due to a lack of publicly available pharmacological data. Extensive searches for preclinical and clinical studies detailing the median effective dose (ED50) and median lethal dose (LD50) for this specific compound in the context of anxiolytic, sedative, or anticonvulsant activities have yielded no results. The existing research on this compound has primarily focused on its synthesis and potential applications in other therapeutic areas, such as oncology and infectious diseases.[1][2][3]
Therefore, this guide will focus on providing a comparative overview of the therapeutic indices of three widely prescribed benzodiazepines: diazepam, lorazepam, and alprazolam. Additionally, it will outline the standard experimental methodologies for determining the therapeutic index and present a visualization of the common signaling pathway for this class of drugs.
Comparative Therapeutic Indices of Established Benzodiazepines
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety between the effective and toxic doses. The table below summarizes the available data for diazepam, lorazepam, and alprazolam. It is important to note that TI values can vary depending on the animal model and the specific therapeutic effect being measured.
| Drug | Therapeutic Index (TI) | LD50 (mg/kg, rat, oral) | ED50 (mg/kg, rat, oral) | Notes |
| Diazepam | ~100:1 | 720 | Varies by effect (e.g., anticonvulsant) | One of the most well-established benzodiazepines with a wide therapeutic range.[4][5] |
| Lorazepam | Not explicitly stated, but considered to have a wide safety margin | >1500 | Varies by effect (e.g., anxiolytic, hypnotic) | Effective at lower doses compared to diazepam for certain indications.[6][7] |
| Alprazolam | 662-4342:1 (in rats) | 331-2171 | 0.5 | High-potency benzodiazepine, with data suggesting a very wide therapeutic index in animal models.[8] |
Experimental Protocols for Therapeutic Index Determination
The determination of a drug's therapeutic index involves a series of preclinical studies to establish both its efficacy and toxicity.
1. Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.
-
Animal Models: Appropriate animal models are selected based on the therapeutic indication. For anxiolytics, models such as the elevated plus maze or the light-dark box test are commonly used. For anticonvulsants, models of chemically or electrically induced seizures are employed.
-
Dose-Response Studies: Animals are divided into groups and administered a range of doses of the test compound.
-
Behavioral or Physiological Assessment: The specific therapeutic effect is measured. For anxiety, this could be the time spent in the open arms of an elevated plus maze. For anticonvulsant activity, it would be the prevention of seizures.
-
Data Analysis: The percentage of animals in each group exhibiting the desired effect is plotted against the corresponding dose, and the ED50 is calculated using statistical methods like probit analysis.
2. Determination of Median Lethal Dose (LD50)
The LD50 is the dose of a drug that is lethal to 50% of the test population.
-
Animal Models: Typically, rodents (rats or mice) are used.
-
Acute Toxicity Study: Animals are administered single, high doses of the drug.
-
Observation: The animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[9]
-
Data Analysis: The number of deaths at each dose level is recorded, and the LD50 is calculated using methods such as the Reed-Muench or Karber method.[10] Modern approaches, such as the up-and-down procedure, aim to reduce the number of animals required.[9]
3. Calculation of the Therapeutic Index
The therapeutic index is calculated using the following formula:
TI = LD50 / ED50
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor), the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12]
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.
Experimental Workflow for Therapeutic Index Assessment
The process of determining the therapeutic index is a critical component of early-stage drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Diazepam [testguide.adhb.govt.nz]
- 6. Lorazepam: a review of its clinical pharmacological properties and therapeutic uses. (1981) | Barbara Ameer | 80 Citations [scispace.com]
- 7. Lorazepam - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. enamine.net [enamine.net]
- 10. LD50 and ED50.pptx [slideshare.net]
- 11. isca.me [isca.me]
- 12. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a compound that requires handling as hazardous waste. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure. The level of PPE should be determined by a thorough risk assessment of the specific disposal procedure being undertaken.[2][3][4]
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | To protect eyes from dust particles. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to prevent inhalation.[3][5] | To prevent inhalation of the compound. |
| Body Protection | A lab coat or chemical-resistant apron.[3] | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.
2. Waste Collection and Storage:
-
Use a designated, sealable, and chemically compatible container for collecting the waste. The original container is often the best choice for storing unused chemicals designated for disposal.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep the waste container tightly closed except when adding waste.
3. Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.
-
Place these contaminated solids in a separate, clearly labeled hazardous waste container.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical name and quantity.
5. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure proper ventilation.
-
Wearing the appropriate PPE, carefully clean up the spill using an absorbent material suitable for chemical powders.
-
Collect the spilled material and cleanup debris in a sealed container and dispose of it as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research community.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
Personal protective equipment for handling 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The following procedures are based on established safety protocols for potent pharmaceutical compounds and related benzodiazepine derivatives.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields | Must meet ANSI Z87.1 standards. A face shield should be worn if there is a significant risk of splashing. |
| Hand Protection | Chemically compatible disposable gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately after contamination. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect against minor splashes and spills. |
| Respiratory Protection | Approved respirator | Use a NIOSH-approved respirator with an appropriate cartridge if handling the compound as a powder outside of a certified chemical fume hood or glove box. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Engineering Controls:
-
Ventilation: All work with this compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Work Practices:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and comply with regulations. As a benzodiazepine derivative, it may be subject to regulations for controlled substances.
Waste Segregation:
-
Segregate all waste contaminated with the compound, including unused material, contaminated labware (e.g., pipette tips, vials), and used PPE.
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) and then wash with soap and water.
Disposal Method:
-
Regulatory Compliance: Disposal must be in accordance with all federal, state, and local regulations. Given its classification as a benzodiazepine derivative, it may need to be rendered "non-retrievable" to comply with Drug Enforcement Administration (DEA) regulations.[1]
-
Incineration: The preferred method of disposal is through a licensed hazardous waste disposal company via incineration.[1]
-
On-Site Destruction: If permitted by your institution's policies and DEA registration, on-site destruction may be an option. This process must be witnessed and meticulously documented.[1]
-
Trash Disposal (for trace amounts): For trace amounts of non-regulated materials, mixing with an unappealing substance like cat litter or coffee grounds, sealing it in a plastic bag, and disposing of it in the regular trash may be permissible, but this should be confirmed with your institution's environmental health and safety department.
Experimental Workflow for Safe Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of the target compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
